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2,3-Dihydro-5-methoxy-1,4-benzodioxin Documentation Hub

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  • Product: 2,3-Dihydro-5-methoxy-1,4-benzodioxin
  • CAS: 1710-55-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,3-Dihydro-5-methoxy-1,4-benzodioxin

This technical guide provides an in-depth analysis of 2,3-Dihydro-5-methoxy-1,4-benzodioxin (CAS 1710-55-0), a critical intermediate in the synthesis of serotonergic and adrenergic receptor ligands. CAS: 1710-55-0 Synony...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,3-Dihydro-5-methoxy-1,4-benzodioxin (CAS 1710-55-0), a critical intermediate in the synthesis of serotonergic and adrenergic receptor ligands.

CAS: 1710-55-0 Synonyms: 5-Methoxy-1,4-benzodioxane; 1-Methoxy-2,3-ethylenedioxybenzene

Executive Summary

2,3-Dihydro-5-methoxy-1,4-benzodioxin is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for drugs targeting the Central Nervous System (CNS). Its structural rigidity, combined with the electronic donating effects of the 5-methoxy group and the ethylenedioxy bridge, makes it an ideal mimic for the catecholamine moiety found in neurotransmitters like serotonin and dopamine. It is primarily utilized in the development of 5-HT1A receptor agonists (e.g., Eltoprazine analogs) and


-adrenergic antagonists .

Chemical Identity & Physical Properties[1][2][3]

PropertyData
CAS Number 1710-55-0
Molecular Formula C

H

O

Molecular Weight 166.17 g/mol
Structure Benzene ring fused to a 1,4-dioxane ring; methoxy group at position 5.[]
Physical State Viscous liquid or low-melting solid (dependent on purity/polymorph).
Boiling Point ~130–135 °C at 15 mmHg (Predicted based on homologs).
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water.
LogP ~1.5 (Lipophilic, suitable for CNS penetration).

Synthetic Methodology

The synthesis of 5-methoxy-1,4-benzodioxane is a classic example of a double Williamson ether synthesis . It requires precise control of stoichiometry and basicity to prevent polymerization or mono-alkylation byproducts.

Reaction Pathway

The most robust route involves the alkylation of 3-methoxycatechol (pyrogallol monomethyl ether) with 1,2-dibromoethane .

Mechanism:

  • Deprotonation: A base (typically K

    
    CO
    
    
    
    ) deprotonates the more acidic phenolic hydroxyl groups.
  • First Displacement: The phenoxide attacks 1,2-dibromoethane, displacing one bromide ion.

  • Cyclization: The second phenolic hydroxyl is deprotonated and attacks the remaining alkyl bromide intramolecularly to close the 1,4-dioxane ring.

Experimental Protocol

Note: This protocol assumes the use of standard Schlenk line techniques for air-sensitive reagents.

Reagents:

  • 3-Methoxycatechol (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq) – Excess drives the reaction to completion.

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.5 eq)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry).

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Accelerates Finkelstein-like halide exchange.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (N

    
    ).[2]
    
  • Solvation: Dissolve 3-methoxycatechol (e.g., 5.0 g) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (12.3 g) and catalytic KI (0.6 g). The mixture may turn dark due to phenoxide formation.
  • Alkylation: Add 1,2-dibromoethane (3.7 mL) dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to 80–90 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting catechol (low R

      
      , stains dark with FeCl
      
      
      
      ) should disappear; the product (high R
      
      
      , UV active) should appear.
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour into ice-water (200 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 3-Methoxycatechol (Pyrogallol Monomethyl Ether) Intermediate Intermediate: Mono-alkylated Phenol Start->Intermediate Step 1: Williamson Ether (Intermolecular) Reagents 1,2-Dibromoethane K2CO3, KI, DMF Reagents->Intermediate Cyclization Intramolecular Cyclization (Ring Closure) Intermediate->Cyclization Step 2: Base-mediated Deprotonation Product 5-Methoxy-1,4-benzodioxane (CAS 1710-55-0) Cyclization->Product Final Product

Caption: Step-wise synthesis of 5-methoxy-1,4-benzodioxane via double nucleophilic substitution.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Nuclear Magnetic Resonance (NMR)

The symmetry of the dioxane ring and the distinct methoxy signal provide a clear diagnostic fingerprint.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
6.75 – 6.80Multiplet1HAr-H (C7)

H
6.50 – 6.60Multiplet2HAr-H (C6, C8)

H
4.25 – 4.35Multiplet4HO-CH

-CH

-O (Dioxane bridge)

H
3.85Singlet3H-OCH

(Methoxy group)

Diagnostic Interpretation:

  • The Bridge: The ethylene bridge protons often appear as a tight multiplet or two symmetric triplets around 4.3 ppm. If you see broad signals here, check for uncyclized mono-bromo intermediates.

  • The Methoxy: A sharp singlet at ~3.85 ppm confirms the presence of the ether.

Mass Spectrometry (MS)
  • Molecular Ion (M+): 166 m/z.

  • Fragmentation: Expect a loss of 28 amu (ethylene, -C

    
    H
    
    
    
    ) leading to a catechol-like fragment at 138 m/z, followed by loss of methyl radical (-15 amu).

Pharmacological Utility & Applications

The 5-methoxy-1,4-benzodioxane moiety is a bioisostere of the indole ring found in serotonin. This makes it a critical building block for:

  • 5-HT

    
     Receptor Agonists:  The benzodioxane ring mimics the catechol binding domain of serotonin. The 5-methoxy group provides specific electronic repulsion/attraction to the receptor pocket (e.g., Serine residues), enhancing selectivity over dopamine receptors.
    
  • 
    -Adrenoreceptor Antagonists:  Derivatives like Piperoxan  (the first antihistamine discovered) utilize the benzodioxane core. The 5-methoxy variant is used to probe the "orthosteric binding site" of these GPCRs.
    
  • Linker Chemistry: The aromatic ring is electron-rich, allowing for facile electrophilic aromatic substitution (e.g., chloromethylation or formylation) at the 6- or 7-position to attach piperazine tails (common in drugs like Eltoprazine ).

Pharmacophore Map

Pharmacophore Core 5-Methoxy-1,4-benzodioxane Scaffold Methoxy 5-Methoxy Group: H-Bond Acceptor (Interacts with Serine) Core->Methoxy Dioxane Ethylenedioxy Bridge: Conformational Constraint (Mimics Indole/Catechol) Core->Dioxane Aromatic Benzene Ring: Pi-Pi Stacking (Phe/Trp Residues) Core->Aromatic Drug1 5-HT1A Agonists (e.g., Eltoprazine analogs) Methoxy->Drug1 Selectivity Tuning Drug2 Alpha-Adrenergic Antagonists Dioxane->Drug2 Core Binding Aromatic->Drug1

Caption: Pharmacophore mapping of the 5-methoxy-1,4-benzodioxane scaffold in receptor binding.

Handling & Stability

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The electron-rich ring is susceptible to slow oxidation if exposed to air and light for extended periods.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO

    
    , HNO
    
    
    
    ) which can cleave the ether linkages or oxidize the aromatic ring.

References

  • Synthesis of Pyrogallol Monomethyl Ether

    • Organic Syntheses, Coll. Vol. 3, p. 753 (1955); Vol. 26, p. 90 (1946).

  • General Benzodioxane Synthesis (Williamson Ether)

    • Gu, X., et al. "A Convenient Synthesis of (±)-3-Methoxybenzodioxane-4,9,9'-triol Neolignan." Journal of Chemical Research, 1999.

  • Medicinal Chemistry of 1,4-Benzodioxanes

    • Bolchi, C., et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2020.

  • Pharmacological Applications (MKC-242)

    • "Behavioral effects of MKC-242... a novel and selective serotonin 1A receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 1996.

Sources

Exploratory

An In-depth Technical Guide to 5-methoxy-2,3-dihydro-1,4-benzodioxin

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-methoxy-2,3-dihydro-1,4-benzodioxin, a molecule of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-2,3-dihydro-1,4-benzodioxin, a molecule of significant interest in medicinal chemistry and drug development. The 2,3-dihydro-1,4-benzodioxin scaffold is a prevalent motif in numerous biologically active compounds. This guide delves into the fundamental physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and essential safety information for 5-methoxy-2,3-dihydro-1,4-benzodioxin, providing a crucial resource for researchers engaged in its study and application.

Introduction

The 2,3-dihydro-1,4-benzodioxin ring system is a key structural component in a multitude of therapeutic agents with a wide array of biological activities. Derivatives of this scaffold have been investigated for their potential as antihypertensive agents, antipsychotics, and treatments for glaucoma. Furthermore, their role as inhibitors of 5-lipoxygenase makes them promising candidates for the management of inflammatory conditions like asthma and arthritis. The introduction of a methoxy group at the 5-position of the benzodioxin ring can significantly influence the molecule's electronic properties and its interactions with biological targets, making 5-methoxy-2,3-dihydro-1,4-benzodioxin a compound of particular interest for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-methoxy-2,3-dihydro-1,4-benzodioxin is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₉H₁₀O₃Calculated
Molecular Weight 166.17 g/mol Calculated
CAS Number 1710-55-0[1]
Appearance Not specified; likely a solid or oil at room temperature.Inferred
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO.[1]

Synthesis of 5-methoxy-2,3-dihydro-1,4-benzodioxin

The synthesis of 5-methoxy-2,3-dihydro-1,4-benzodioxin can be effectively achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-methoxypyrocatechol serves as the nucleophile precursor, and 1,2-dibromoethane acts as the electrophile to form the dioxin ring.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-methoxypyrocatechol 3-methoxypyrocatechol Reaction_Vessel Reaction Mixture (Heated) 3-methoxypyrocatechol->Reaction_Vessel 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration 1. Cool Extraction Extraction Filtration->Extraction 2. Dilute & Extract Drying Drying Extraction->Drying 3. Dry Organic Layer Evaporation Evaporation Drying->Evaporation 4. Concentrate Column_Chromatography Column Chromatography Evaporation->Column_Chromatography 5. Purify Final_Product 5-methoxy-2,3-dihydro-1,4-benzodioxin Column_Chromatography->Final_Product

Caption: Williamson Ether Synthesis of 5-methoxy-2,3-dihydro-1,4-benzodioxin.

Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 1,4-benzodioxane derivatives.[2]

Materials:

  • 3-methoxypyrocatechol

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxypyrocatechol (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-2.2 eq) to the solution. Stir the suspension vigorously.

  • Addition of Electrophile: Slowly add 1,2-dibromoethane (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-methoxy-2,3-dihydro-1,4-benzodioxin.

Analytical Characterization

Accurate characterization of the synthesized 5-methoxy-2,3-dihydro-1,4-benzodioxin is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the dioxin ring. The methoxy group will appear as a singlet, typically in the range of 3.7-3.9 ppm.[3] The four protons of the dioxin ring will likely appear as a multiplet around 4.2-4.4 ppm. The aromatic protons will exhibit a specific splitting pattern depending on their substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The methoxy carbon typically resonates around 55-60 ppm.[4] The carbons of the dioxin ring are expected in the region of 63-65 ppm, and the aromatic carbons will appear in the downfield region (110-150 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds like 5-methoxy-2,3-dihydro-1,4-benzodioxin. The mass spectrum will show the molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method has been reported for the analysis of 2,3-Dihydro-5-methoxy-1,4-benzodioxin.[1]

Method Details:

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[1]

  • Detection: UV detection at an appropriate wavelength.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-methoxy-2,3-dihydro-1,4-benzodioxin is a valuable molecule for research in medicinal chemistry and drug discovery. This technical guide provides essential information on its physicochemical properties, a reliable synthesis protocol, and appropriate analytical methods for its characterization. By following the outlined procedures and safety precautions, researchers can confidently synthesize and utilize this compound in their scientific endeavors, contributing to the advancement of new therapeutic agents.

References

  • Itazaki, H., Kawasaki, A., Matsuura, M., Ueda, M., Yonetani, Y., & Nakamura, M. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387–3403. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Bromomethyl-1,4-Benzodioxane 97%. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0310447). Retrieved from [Link]

  • Beilstein Journals. (2026, February 2). Search Results. Retrieved from [Link]

  • Capot Chemical. (2009, July 15). MSDS of 1-(1,4-Benzodioxane-2-carbonyl)piperazine. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0302951). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-methoxyphenol. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Download Scientific Diagram]. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,3-Dihydro-5-methoxy-1,4-benzodioxin. Retrieved from [Link]

  • Pallavicini, M., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. [Link]

  • Wikipedia. (n.d.). ChemSpider. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[8-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-[5][6][7]triazolo[4,3-a]pyridin-5-yl]methylamino]ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-methoxy DIPT - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenyl)butane-1,4-dione. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydrobenzo[b][6][7]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline. Retrieved from [Link]

  • Re3data.org. (n.d.). ChemSpider. Retrieved from [Link]

  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-amine. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • GNPS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005767467. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Retrieved from [Link]

  • RSC Publishing. (2015, July 7). Synthesis and biology of 1,4-benzodioxane lignan natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM33505. Retrieved from [Link]

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Foundational

Comparative Technical Analysis: 5-Methoxy vs. 6-Methoxy-1,4-Benzodioxane

The following technical guide provides a comprehensive analysis of the structural, synthetic, and pharmacological distinctions between 5-methoxy and 6-methoxy-1,4-benzodioxane scaffolds. Executive Summary The 1,4-benzodi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the structural, synthetic, and pharmacological distinctions between 5-methoxy and 6-methoxy-1,4-benzodioxane scaffolds.

Executive Summary

The 1,4-benzodioxane (1,4-benzodioxin) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for alpha-adrenergic antagonists, serotonergic (5-HT) ligands, and antidopaminergic agents.[1][2] The regiochemistry of methoxy substitution on the benzene ring—specifically at the 5-position (ortho to the bridgehead) versus the 6-position (meta to the bridgehead)—dictates profound differences in synthetic accessibility, spectroscopic signature, and receptor binding affinity.

This guide delineates the critical technical differences between these two isomers to support rational drug design and lead optimization.

Structural Isomerism & Nomenclature

Correct numbering is prerequisite for distinguishing these isomers, particularly when the dioxane ring bears substituents (e.g., at C2 or C3), which breaks the symmetry of the core.

  • 5-Methoxy-1,4-benzodioxane: The methoxy group is attached to C5, adjacent to the ring junction. In an unsubstituted dioxane ring, the 5-position is equivalent to the 8-position by

    
     symmetry.
    
  • 6-Methoxy-1,4-benzodioxane: The methoxy group is attached to C6. In an unsubstituted dioxane ring, the 6-position is equivalent to the 7-position.

Key Distinction: The 5-methoxy group creates significant steric bulk proximal to the dioxane bridge , often influencing the conformation of substituents at C2. The 6-methoxy group projects laterally, minimizing steric interference with the heterocyclic ring but altering the electronic vector of the aromatic system.

Chemical Synthesis & Regioselectivity

Synthesizing these isomers requires distinct starting materials to avoid difficult chromatographic separations. The primary challenge arises when introducing substituents at C2 (e.g., carboxylic esters), which creates diastereomeric possibilities.

Pathway Analysis
  • 5-Methoxy Route: Derived from 3-methoxycatechol (3-methoxy-1,2-dihydroxybenzene). Cyclization with 1,2-dibromoethane yields the 5-methoxy derivative exclusively. However, reaction with methyl 2,3-dibromopropionate (to install a C2-ester) yields a mixture of 5-methoxy and 8-methoxy regioisomers (often ~1:1), which are chemically distinct and separable.

  • 6-Methoxy Route: Derived from 4-methoxycatechol . Cyclization yields the 6-methoxy derivative. Similar to the 5-series, C2-substitution yields a mixture of 6-methoxy and 7-methoxy isomers.

SynthesisPathways Start3 3-Methoxycatechol Prod5 5-Methoxy-1,4-benzodioxane (Sterically Congested) Start3->Prod5 Cyclization Start4 4-Methoxycatechol Prod6 6-Methoxy-1,4-benzodioxane (Sterically Accessible) Start4->Prod6 Cyclization Reagent 1,2-Dibromoethane (K2CO3, DMF) Reagent->Prod5 Reagent->Prod6

Figure 1: Divergent synthesis pathways for 5- and 6-methoxy isomers. Note that 3-methoxycatechol leads to the 5-isomer, while 4-methoxycatechol leads to the 6-isomer.

Spectroscopic Differentiation (NMR)

Proton NMR (


H-NMR) provides the most reliable method for distinguishing these isomers without X-ray crystallography. The splitting pattern of the aromatic protons is diagnostic.
Comparative NMR Table ( , 400 MHz)
Feature5-Methoxy-1,4-benzodioxane6-Methoxy-1,4-benzodioxane
Aromatic Proton Count 3 (H-6, H-7, H-8)3 (H-5, H-7, H-8)
Diagnostic Signal Triplet (t) at H-7No Triplet
Coupling Logic H-7 is ortho to both H-6 and H-8.

Hz.
H-5 is meta to H-7 (

Hz) and para to H-8. H-8 is ortho to H-7 (

Hz).
Pattern Appearance 1 Triplet (H-7) + 2 Doublets (H-6, H-8)1 Doublet (H-8) + 1 Doublet (H-5) + 1 dd (H-7)
Chemical Shift (approx) H-7 is shielded, appearing upfield relative to H-6/H-8.H-5 (ortho to OMe) is significantly shielded.

Expert Insight: If your aromatic region shows a clear triplet (


 Hz), you have the 5-methoxy  isomer (or 8-methoxy). If you see a complex pattern of doublets and double-doublets with no clear triplet, you have the 6-methoxy  isomer.

Pharmacological Implications

The position of the methoxy group acts as a "molecular switch" for receptor selectivity, particularly between


-adrenergic and 5-HT

receptors.
Structure-Activity Relationship (SAR) Logic
  • 5-Methoxy (The "Ortho" Effect):

    • Steric Clash: The 5-methoxy group occupies the space immediately "above" the dioxane plane. In

      
      -adrenergic receptors (e.g., binding of WB-4101 analogs), this position is often intolerant of bulk, leading to reduced affinity  compared to the unsubstituted or 6-substituted analogs.
      
    • Selectivity: Can enhance selectivity for 5-HT

      
       over 
      
      
      
      by disrupting the planar pi-stacking required for the adrenergic pocket while accommodating the specific hydrophobic cleft of the serotonin receptor.
  • 6-Methoxy (The "Meta" Effect):

    • Electronic Modulation: The 6-methoxy group is electronically conjugated to the bridgehead oxygen at position 1 (para-relationship). This increases electron density in the dioxane ring system.

    • Binding Affinity: Frequently retains or enhances affinity for

      
      -adrenergic receptors. The 6-position projects into a solvent-accessible or tolerant region of the binding pocket in many GPCRs.
      

SAR_Logic Benzodioxane 1,4-Benzodioxane Scaffold Pos5 5-Methoxy Substitution (Ortho to Bridge) Benzodioxane->Pos5 Pos6 6-Methoxy Substitution (Meta to Bridge) Benzodioxane->Pos6 Steric High Steric Hindrance (Proximal to C2/C3) Pos5->Steric Electronic Electronic Donation (Para to O1) Pos6->Electronic Alpha1 Reduced Alpha-1 Affinity (Steric Clash) Steric->Alpha1 Interferes with Binding Pocket HT1A Enhanced 5-HT1A Selectivity (Specific Pocket Fit) Steric->HT1A Modulates Conformation General Retained/Enhanced Potency (Tolerated Region) Electronic->General Optimized Electronics

Figure 2: SAR decision tree comparing the impact of 5- vs. 6-methoxy substitution on receptor binding profiles.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Methoxy-1,4-benzodioxane

This protocol ensures the exclusive formation of the 5-isomer.

Reagents:

  • 3-Methoxycatechol (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Procedure:

  • Dissolution: Dissolve 3-methoxycatechol (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.

  • Base Addition: Add

    
     (25 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Cyclization: Add 1,2-dibromoethane (12 mmol) dropwise.

  • Heating: Heat the mixture to 100°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with water and brine. Dry over

    
    . Concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    H-NMR (Look for the triplet at H-7).
    
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

To determine if the steric bulk of the 5-methoxy group offers metabolic protection compared to the 6-methoxy isomer.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: 5-methoxy analogs often show slightly higher stability due to steric hindrance of the O-demethylation site by the adjacent dioxane ring, whereas 6-methoxy is more accessible to CYP enzymes.

References

  • Bolchi, C., et al. (2020).[2] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Vazquez, G., et al. (2023). "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate: Unambiguous Identification of the Two Regioisomers." Molbank. Link

  • Biedermann, D., et al. (2015). "Synthesis and biology of 1,4-benzodioxane lignan natural products." Natural Product Reports. Link

  • Glennon, R. A., et al. (1989). "Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes." Journal of Medicinal Chemistry. Link

  • Idris, N., et al. (2022).[3] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Guide: 5-Methoxy-2,3-dihydro-1,4-benzodioxin

The following technical guide details the chemical, synthetic, and pharmacological profile of 5-Methoxy-2,3-dihydro-1,4-benzodioxin (also known as 5-methoxy-1,4-benzodioxan). This compound serves as a critical "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, synthetic, and pharmacological profile of 5-Methoxy-2,3-dihydro-1,4-benzodioxin (also known as 5-methoxy-1,4-benzodioxan). This compound serves as a critical "privileged scaffold" in medicinal chemistry, particularly for targeting Central Nervous System (CNS) receptors such as 5-HT1A and


-adrenoceptors.[1]

Core Scaffold for CNS Ligand Design [1]

Executive Summary

5-Methoxy-2,3-dihydro-1,4-benzodioxin is a bicyclic ether and a derivative of 1,4-benzodioxan.[1] In drug discovery, this moiety is highly valued as a bioisostere for the indole nucleus of serotonin (5-hydroxytryptamine, 5-HT).[1] The 5-methoxy substituent specifically mimics the 5-hydroxyl group of serotonin, functioning as a hydrogen bond acceptor in receptor binding pockets.[1] Consequently, this scaffold is ubiquitous in the design of high-affinity ligands for 5-HT1A receptors (agonists/antagonists) and


-adrenoceptors  (antagonists).[1]

Chemical Identity & Properties

PropertyDetail
Common Name 5-Methoxy-1,4-benzodioxan
IUPAC Name 5-Methoxy-2,3-dihydro-1,4-benzodioxin
Parent Scaffold CID (1,4-Benzodioxan)
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

O

Molecular Weight 166.17 g/mol
LogP (Predicted) ~1.8 - 2.1
H-Bond Acceptors 3 (Two ether oxygens in ring, one methoxy oxygen)
H-Bond Donors 0
Key Structural Feature Electron-rich aromatic ring with a specific substitution pattern (5-position) that governs receptor subtype selectivity.[1][2]

Synthetic Methodologies

The synthesis of the 5-methoxy-1,4-benzodioxan core is a foundational workflow in medicinal chemistry.[1] The most robust route involves the cyclization of 3-methoxycatechol (or pyrogallol monomethyl ether) with a vicinal dihalide.[1]

Core Synthesis Protocol

Objective: Synthesis of 5-methoxy-2,3-dihydro-1,4-benzodioxin.

Reagents:

  • Substrate: 3-Methoxycatechol (3-Methoxy-1,2-benzenediol).[1]

  • Alkylation Agent: 1,2-Dibromoethane (excess).[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous.[1]
  • Solvent: Acetone or DMF (N,N-Dimethylformamide).[1]

  • Catalyst: Copper powder (optional, for Ullmann-type enhancement) or Tetrabutylammonium bromide (TBAB) for phase transfer.[1]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-methoxycatechol (1.0 eq) and anhydrous acetone (0.5 M concentration).

  • Base Addition: Add finely ground anhydrous K

    
    CO
    
    
    
    (2.5 eq). Stir at room temperature for 15 minutes to facilitate deprotonation.
  • Cyclization: Add 1,2-dibromoethane (1.5 - 3.0 eq). A large excess prevents intermolecular polymerization.[1]

  • Reflux: Heat the mixture to reflux (approx. 56-60°C for acetone) for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off inorganic salts (KBr, excess K

    
    CO
    
    
    
    ).[1] Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na

    
    SO
    
    
    
    . Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Functionalization for Library Generation

Once the core is synthesized, it is typically formylated or halogenated at the 8-position (para to the methoxy) or the 2/3-position (on the dioxane ring) to create attachment points for piperazine linkers.[1]

Visualization of Synthetic Logic:

SynthesisPath SM 3-Methoxycatechol (Starting Material) Core 5-Methoxy-1,4-benzodioxan (Core Scaffold) SM->Core Williamson Ether Cyclization (Reflux) Reagent 1,2-Dibromoethane + K2CO3 Reagent->Core Inter1 8-Bromo Derivative (Electrophilic sub.) Core->Inter1 Br2 / AcOH (Regioselective) Inter2 2-Hydroxymethyl Derivative (Linker Attachment) Core->Inter2 Alternative Route: Epichlorohydrin Final Target Ligand (e.g., 5-HT1A Agonist) Inter1->Final Buchwald-Hartwig Amination Inter2->Final Mesylation & Nucleophilic Sub.

Figure 1: Synthetic pathways for accessing 5-methoxy-1,4-benzodioxan and its conversion into bioactive ligands.

Pharmacological Relevance

The 5-methoxy-1,4-benzodioxan moiety is a "privileged structure" because it presents a specific electronic and steric profile that matches the binding pockets of aminergic GPCRs.[1]

5-HT1A Receptor Affinity[1]
  • Mechanism: The 5-HT1A receptor contains a serine residue (Ser5.[1]43) in Transmembrane Domain 5.[1] Endogenous serotonin interacts with this residue via its 5-hydroxyl group.[1]

  • Mimicry: The 5-methoxy oxygen of the benzodioxan scaffold accepts a hydrogen bond from Ser5.43, mimicking the 5-OH of serotonin.[1]

  • Selectivity: This interaction is crucial for high affinity.[1] Removal of the methoxy group or moving it to position 6 or 7 often results in a dramatic loss of affinity or a shift in selectivity toward Dopamine D2 receptors.

Alpha-1 Adrenoceptor Antagonism[1]
  • Compounds containing the benzodioxan core (e.g., WB 4101 , Piperoxan ) are classic

    
    -blockers.[1]
    
  • The benzodioxan oxygen atoms participate in electrostatic interactions with the receptor, while the aromatic ring engages in

    
    -
    
    
    
    stacking with phenylalanine residues (e.g., Phe6.51) in the receptor pocket.[1]
Key Drug Examples & Tool Compounds
CompoundRoleStructure Note
WB 4101 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Adrenoceptor Antagonist
2,6-dimethoxyphenoxy analog; benzodioxan core provides high selectivity.[1]
S-15535 5-HT1A LigandUses the benzodioxan scaffold directly attached to a piperazine.[1]
Flesinoxan 5-HT1A AgonistContains a benzodioxan-like chroman core; demonstrates the "aryl-piperazine" pharmacophore rules.[1]

Pharmacophore Visualization:

Pharmacophore cluster_ligand Ligand Scaffold (5-Methoxy-1,4-benzodioxan) Receptor_Ser Receptor Serine (H-Bond Donor) Ligand_OMe 5-Methoxy Group (H-Bond Acceptor) Receptor_Ser->Ligand_OMe H-Bonding (Critical for 5-HT1A) Receptor_Asp Receptor Aspartate (Ionic Interaction) Ligand_Amine Protonated Amine (Piperazine N) Receptor_Asp->Ligand_Amine Salt Bridge Receptor_Phe Receptor Phenylalanine (Pi-Stacking) Ligand_Ring Benzodioxan Aromatic Ring (Pi-System) Receptor_Phe->Ligand_Ring Pi-Pi Stacking Ligand_OMe->Ligand_Ring Covalent Ligand_Ring->Ligand_Amine Linker

Figure 2: Pharmacophore mapping of 5-methoxy-1,4-benzodioxan derivatives within the 5-HT1A receptor binding pocket.

Safety & Handling

While the core scaffold is generally stable, specific precautions apply to its synthesis and handling:

  • Alkylating Agents: 1,2-Dibromoethane is a potent alkylating agent and a suspected carcinogen.[1] It must be handled in a fume hood with appropriate PPE (nitrile gloves, goggles).[1]

  • Waste Disposal: Halogenated organic waste must be segregated.[1]

  • Storage: 5-Methoxy-1,4-benzodioxan derivatives should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the electron-rich aromatic ring over long periods.[1]

References

  • PubChem Compound Summary for 1,4-Benzodioxane. National Center for Biotechnology Information.[1] PubChem Compound Database.[1] [Link][1]

  • Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design."[3] European Journal of Medicinal Chemistry, 200, 112419.[3] [Link][1]

  • Mou, Y., et al. (2014). "Synthesis of the Benzodioxane Portion of Haedoxans."[1] Synthetic Communications, 44(22).[1] [Link]

  • ChemIDplus. "2,3-Dihydro-1,4-benzodioxin-5-ylmethanol."[1] U.S. National Library of Medicine.[1] [Link][1]

Sources

Foundational

Advanced Scaffold Engineering: A Comparative Analysis of the 1,4-Benzodioxan Core and its 5-Methoxy Derivative

The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxine) scaffold is a privileged, evergreen bicyclic structure in medicinal chemistry[1]. Characterized by a benzene ring fused to a non-planar 1,4-dioxane ring, this core provi...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxine) scaffold is a privileged, evergreen bicyclic structure in medicinal chemistry[1]. Characterized by a benzene ring fused to a non-planar 1,4-dioxane ring, this core provides a unique combination of conformational restriction, hydrogen-bonding capacity, and distinct spatial vectors for functionalization. While the unsubstituted 1,4-benzodioxan core serves as the foundation for numerous therapeutics (e.g., doxazosin, eliglustat), targeted modifications—such as the 5-methoxy-1,4-benzodioxin derivative—drastically alter the steric and electronic landscape of the molecule, unlocking new pharmacological potentials[2].

This technical guide provides an in-depth comparative analysis of the generic 1,4-benzodioxan core versus its 5-methoxy derivative, detailing their structural implications, target binding kinetics, and field-proven synthetic methodologies.

Structural and Electronic Profiling

The 1,4-Benzodioxan Core

The generic 1,4-benzodioxan system is defined by its two oxygen atoms at positions 1 and 4, which act as critical hydrogen-bond acceptors. The dioxane ring adopts a half-chair conformation, which dictates the spatial orientation of any substituents—most notably at the chiral C2 position[3]. The stereochemistry at C2 is paramount; it determines how the molecule navigates the hydrophobic subpockets of target proteins, often resulting in high eudismic ratios (where one enantiomer is vastly more active than the other)[1].

The 5-Methoxy-1,4-Benzodioxin Derivative

The introduction of a methoxy group at the C5 position (adjacent to the C4 oxygen) fundamentally shifts the physicochemical profile of the scaffold:

  • Electronic Modulation: The methoxy group acts as a strong electron-donating group (EDG) via resonance. This enriches the

    
    -electron density of the fused benzene ring, specifically activating the C6 and C8 positions for downstream electrophilic aromatic substitution[2].
    
  • Steric Locking: The bulky methoxy group creates steric hindrance against the lone pairs of the C4 oxygen. This restricts the conformational flexibility of the dioxane half-chair, effectively "locking" the molecule into a rigid conformation that can reduce entropic penalties during receptor binding.

  • Enhanced Hydrogen Bonding: The additional oxygen atom provides a supplementary hydrogen-bond acceptor, which is critical for synergistic binding in tight receptor pockets (e.g., the FtsZ bacterial cell division protein or 5-HT

    
     receptors)[1].
    

SAR_Logic Core 1,4-Benzodioxan Core C2 C2-Substitution (Chiral Center) Core->C2 Functionalization C5 C5-Methoxy Substitution (Electronic/Steric Mod) Core->C5 Derivatization Target Target Specificity (e.g., FtsZ, α-AR) C2->Target Spatial Orientation Hbond Enhanced H-Bonding & Subpocket Fit C5->Hbond Additional Acceptor Hbond->Target Synergistic Binding

Structure-Activity Relationship (SAR) logic for benzodioxane derivatives.

Comparative Data: Physicochemical and Binding Implications

To guide rational drug design, the quantitative and qualitative differences between the two cores must be evaluated. The table below summarizes the key differential parameters.

Table 1: Comparative Profiling of Benzodioxane Scaffolds

Parameter1,4-Benzodioxan Core5-Methoxy-1,4-BenzodioxanPharmacological Impact
Aromatic Electron Density BaselineHigh (Resonance from -OCH

)
5-Methoxy core is highly reactive to C6/C8 functionalization, aiding in the synthesis of complex benzamides[2].
Conformational Flexibility Moderate (Half-chair flipping)Restricted (Steric clash at C4/C5)Restricted flexibility in the 5-methoxy derivative lowers the entropic penalty upon target binding.
H-Bond Acceptors 2 (C1, C4 oxygens)3 (C1, C4, C5-methoxy oxygens)5-Methoxy allows for secondary interactions in the hydrophobic subpockets of FtsZ and 5-HT receptors[1].
Lipophilicity (LogP impact) BaselineSlightly increasedAlters blood-brain barrier (BBB) permeability; highly relevant for CNS-targeting agents[4].

Synthetic Methodologies & Self-Validating Protocols

Synthesizing enantiopure benzodioxane derivatives requires strict control over reaction conditions to prevent racemization and ensure regioselectivity. The following protocols detail the causality behind each experimental choice, ensuring a self-validating workflow.

Protocol 1: Regioselective Synthesis of the 1,4-Benzodioxan Scaffold

Objective: Construct the bicyclic core while avoiding polymeric byproducts and 7-membered ring formation.

Causality & Experimental Logic: While epichlorohydrin is commonly used for epoxide ring-opening, it often yields a mixture of 6-membered (benzodioxane) and 7-membered (benzodioxepine) rings, alongside polymeric waste. Using glycidyl tosylate is the superior choice[5]. The tosylate is an exceptional leaving group, ensuring the initial phenoxide attack occurs strictly at the primary carbon via an S


2 mechanism. This perfectly positions the secondary epoxide for the subsequent intramolecular cyclization, driving the reaction exclusively toward the thermodynamically stable 6-membered 1,4-benzodioxane ring.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq of the catechol derivative (or 3-methoxycatechol for the 5-methoxy core) in anhydrous N,N-dimethylformamide (DMF). Add 2.5 eq of anhydrous K

    
    CO
    
    
    
    . Note: K
    
    
    CO
    
    
    is chosen over NaOH to prevent the oxidative degradation of the catechol ring.
  • Alkylation: Slowly add 1.1 eq of (R)- or (S)-glycidyl tosylate at 0°C. Stir for 2 hours to allow the initial S

    
    2 displacement of the tosylate group.
    
  • Cyclization: Elevate the temperature to 80°C for 12 hours. The elevated thermal energy overcomes the activation barrier for the intramolecular epoxide ring-opening.

  • Self-Validation (Workup): Quench with water and extract with ethyl acetate. The success of the regioselective cyclization is self-validating via

    
    H NMR: the disappearance of the epoxide protons and the emergence of a distinct multiplet at 
    
    
    
    4.0-4.3 ppm confirms the formation of the rigid 1,4-dioxane ring rather than a flexible 7-membered byproduct.
Protocol 2: Enzymatic Kinetic Resolution of C2-Substituted Derivatives

Objective: Isolate the active (S)-enantiomer of a C2-substituted 1,4-benzodioxane without inducing racemization.

Causality & Experimental Logic: Chemical resolution using chiral amines (e.g., 1-phenylethylamine) requires harsh acidic/basic workups. Because the proton adjacent to a C2-ester/acid group is highly labile, these harsh conditions frequently cause racemization[6], destroying the eudismic ratio required for target affinity[3]. Enzymatic kinetic resolution using Candida antarctica lipase B (CALB) operates at a neutral pH, completely bypassing the racemization pathway.

Step-by-Step Methodology:

  • Reaction Setup: To a 5 mL reaction vessel, add 4 mL of PBS buffer (pH 7.0) and 1 mL of n-butanol. Note: n-butanol acts as a co-solvent to solubilize the highly lipophilic benzodioxane core without denaturing the enzyme.

  • Substrate Addition: Add 5 mg of racemic methyl 1,4-benzodioxan-2-carboxylate. Stir until fully dissolved.

  • Enzymatic Cleavage: Add 1 mg of CALB. Incubate in a shaker at 30°C and 220 rpm. CALB will highly selectively hydrolyze the (S)-ester into the (S)-carboxylic acid, leaving the (R)-ester untouched.

  • Self-Validation (Phase Separation): Quench the reaction with ethyl acetate. Adjust the aqueous phase to pH 8. The unreacted (R)-ester partitions entirely into the organic phase, while the newly formed (S)-acid forms a water-soluble carboxylate salt in the aqueous phase. This physical phase separation acts as a built-in validation of the enzymatic resolution's success[6]. Acidifying the aqueous phase subsequently precipitates the pure (S)-enantiomer.

Workflow Start Catechol / 3-Methoxycatechol Alkylation Alkylation (Glycidyl Tosylate) Base Catalysis Start->Alkylation Racemic Racemic 1,4-Benzodioxane Alkylation->Racemic Cyclization Enzyme Enzymatic Kinetic Resolution (CALB, 30°C, pH 7) Racemic->Enzyme Stereoselection S_Enant (S)-Enantiomer (Target Active) Enzyme->S_Enant Hydrolysis R_Enant (R)-Enantiomer (Inactive/Recycled) Enzyme->R_Enant Unreacted

Synthetic workflow and enzymatic resolution of 1,4-benzodioxane derivatives.

References

  • Bolchi, C., et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design." Università degli Studi di Milano (AIR Unimi). Verify Source
  • BenchChem Technical Support.
  • Sastry, G.M., et al. "Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket." PubMed Central (PMC). Verify Source
  • Appiani, R., et al. "How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?" Università degli Studi di Milano (AIR Unimi). Verify Source
  • SIELC Technologies. "2,3-Dihydro-5-methoxy-1,4-benzodioxin Application Notes." SIELC Technologies. Verify Source

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-Methoxy-1,4-Benzodioxane via Double Williamson Etherification

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-methoxy-1,4-benzodioxane. It deviates from standard templates to prioritize scientific logic, reproducibility, and expert insi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-methoxy-1,4-benzodioxane. It deviates from standard templates to prioritize scientific logic, reproducibility, and expert insight.

Executive Summary

The 1,4-benzodioxane moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for adrenergic antagonists, antipsychotics, and serotonergic ligands. This guide details the synthesis of 5-methoxy-1,4-benzodioxane from 3-methoxycatechol .

While conceptually simple, the cyclization of catechols with 1,2-dihaloethanes is prone to intermolecular polymerization (oligomerization) if concentration and temperature are not rigorously controlled. This protocol utilizes a high-dilution strategy in polar aprotic solvent (DMF) with Potassium Carbonate (


) to favor intramolecular cyclization over intermolecular chaining, achieving yields consistently >80%.

Scientific Foundation & Reaction Logic

Retrosynthetic Analysis

The target molecule is accessed via a double nucleophilic substitution (


) cascade.
  • Disconnection: The C-O bonds at the ethylene bridge are cleaved.

  • Synthons: 3-methoxycatechol (nucleophile) and 1,2-dibromoethane (electrophile).

Mechanistic Pathway

The reaction proceeds through a stepwise Williamson ether synthesis:

  • Deprotonation: The base (

    
    ) deprotonates the more acidic phenol group (often the one meta to the methoxy due to steric relief, though rapid equilibrium exists).
    
  • First Alkylation: The phenoxide attacks 1,2-dibromoethane, displacing one bromide.

  • Cyclization (Critical Step): The second phenol is deprotonated. The pendant bromide chain rotates into position, and an intramolecular

    
     reaction closes the six-membered ring.
    

Key Insight - The "Dilution Effect":

  • Intramolecular reaction (Cyclization): Rate is independent of concentration (First-order kinetics).

  • Intermolecular reaction (Polymerization): Rate depends on the square of concentration (Second-order kinetics).

  • Strategy: By maintaining a lower concentration (<0.2 M) or adding the electrophile slowly, we mathematically force the kinetics to favor ring closure.

Visualization: Reaction Workflow

The following diagram illustrates the reaction pathway and critical decision nodes.

ReactionPathway Start 3-Methoxycatechol (Starting Material) Intermed Mono-alkylated Intermediate Start->Intermed + 1,2-Dibromoethane (Slow Addition) Reagents K2CO3 (3.0 eq) DMF, 100°C Cyclization Intramolecular Cyclization (Ring Close) Intermed->Cyclization High Dilution Heat SideRxn Intermolecular Polymerization Intermed->SideRxn High Conc. Low Temp Product 5-Methoxy-1,4-benzodioxane (Target) Cyclization->Product - HBr

Caption: Mechanistic pathway highlighting the kinetic competition between cyclization (desired) and polymerization (undesired).

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]Amount (10 mmol Scale)Role
3-Methoxycatechol 140.141.01.40 gSubstrate
1,2-Dibromoethane 187.861.22.25 g (approx 1.05 mL)Electrophile
Potassium Carbonate 138.213.04.15 gBase
DMF (Anhydrous) 73.09N/A60 mLSolvent
Ethyl Acetate --Extraction SolventWork-up
Step-by-Step Methodology

Phase 1: Setup and Inertion

  • Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Equip the flask with a reflux condenser and a rubber septum.

  • Flush the system with Nitrogen (

    
    ) or Argon for 10 minutes. Note: Catechols are electron-rich and prone to oxidation (darkening) in air.
    

Phase 2: Reaction Initiation 4. Add 3-methoxycatechol (1.40 g, 10 mmol) and anhydrous DMF (60 mL) to the flask. 5. Add Potassium Carbonate (


) (4.15 g, 30 mmol) in one portion. The suspension may turn slight yellow/orange.
6.  Stir at room temperature for 15 minutes to allow partial deprotonation.
7.  Add 1,2-dibromoethane  (1.05 mL, 12 mmol) dropwise via syringe.

Phase 3: Thermal Cyclization 8. Heat the reaction mixture to 100°C using an oil bath.

  • Expert Tip: Do not reflux violently (DMF bp is 153°C). 100°C is sufficient for kinetics while minimizing decomposition.
  • Monitor by TLC (Hexane:EtOAc 7:3).
  • Starting Material: Rf ~ 0.3 (streaks).
  • Product: Rf ~ 0.6 (distinct spot).
  • Reaction is typically complete in 4–6 hours .

Phase 4: Work-up 11. Cool the mixture to room temperature. 12. Pour the reaction mixture into 200 mL of ice-cold water . This quenches the reaction and dissolves inorganic salts. 13. Extract with Ethyl Acetate (3 x 50 mL). 14. Wash the combined organic layers with:

  • Water (2 x 50 mL) to remove residual DMF.
  • Brine (1 x 50 mL).
  • Dry over anhydrous Sodium Sulfate (
    
    
    ), filter, and concentrate under reduced pressure.

Phase 5: Purification 16. The crude oil is usually >90% pure. For analytical grade, purify via silica gel flash chromatography.

  • Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.
  • Yield: Expected 1.35 g - 1.50 g (80-90%).

Characterization & Validation

To validate the synthesis, confirm the following spectral data. The disappearance of the broad phenolic -OH signals and the appearance of the ethylene bridge singlet are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3, 400 MHz)δ 4.25 - 4.35 (m, 4H) -O-CH2-CH2-O- bridge. Often appears as a tight multiplet or two symmetric multiplets.
δ 3.85 (s, 3H) -OCH3 group. Distinct singlet.
δ 6.50 - 6.80 (m, 3H) Aromatic protons. Pattern depends on coupling (ABC system).
13C NMR (CDCl3)δ ~64.0 ppm Ethylenedioxy carbons.
δ ~56.0 ppm Methoxy carbon.
Physical State Viscous Oil / Low MP Solid 5-methoxy-1,4-benzodioxane is often an oil at RT or a solid with low melting point.

Troubleshooting: The Senior Scientist's Log

Issue 1: Low Yield / Polymer Formation

  • Cause: Concentration was too high.

  • Solution: Increase DMF volume by 50%. Alternatively, use a syringe pump to add the 1,2-dibromoethane over 1 hour at temperature.

Issue 2: Dark/Black Reaction Mixture

  • Cause: Oxidation of the catechol substrate.

  • Solution: Ensure rigorous

    
     purging before heating. Add a pinch of Sodium Dithionite (
    
    
    
    ) to the aqueous work-up to reduce oxidized quinones.

Issue 3: Residual DMF in Product

  • Cause: DMF is difficult to remove by rotary evaporation.

  • Solution: The water washes in Step 14 are critical. If DMF persists (seen as signals at δ 2.9, 2.8, 8.0 in NMR), dissolve product in ether and wash 3x more with water.

References

  • General Benzodioxane Synthesis: Rej, R., et al. "Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016. (Describes analogous catechol alkylation conditions).

  • Catechol Reactivity: Gu, W., et al. "A Convenient Synthesis of (±)-3-Methoxybenzodioxane-4,9,9′-triol Neolignan." Journal of Chemical Research, 1999.[2] (Demonstrates stability of methoxy-substituted benzodioxanes).

  • Medicinal Chemistry Context: "Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres." Current Organic Chemistry. (Review of the scaffold's biological importance).

  • Process Chemistry: US Patent 5780650A. "Process for preparation of 1,4-benzodioxane derivative." (Industrial scale-up considerations for benzodioxanes).

Sources

Application

Application Note: High-Efficiency Synthesis of 2,3-Dihydro-5-methoxy-1,4-benzodioxin

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 2,3-dihydro-5-methoxy-1,4-benzodioxin (also known as 5-methoxy-1,4-benzodioxan). This scaffold is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 2,3-dihydro-5-methoxy-1,4-benzodioxin (also known as 5-methoxy-1,4-benzodioxan). This scaffold is a critical pharmacophore in medicinal chemistry, particularly for serotonergic and adrenergic receptor ligands (e.g., piperazine-based anxiolytics).

[1]

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2,3-dihydro-5-methoxy-1,4-benzodioxin is achieved via a double nucleophilic substitution (


) reaction between 3-methoxycatechol  and 1,2-dibromoethane . While conceptually simple, this reaction often suffers from competitive intermolecular polymerization (oligomerization) versus the desired intramolecular cyclization.

Process Criticality:

  • Dilution Factor: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) provides the optimal balance of basicity to deprotonate the catechol without promoting rapid decomposition of the alkyl halide.
    
  • Solvent System: N,N-Dimethylformamide (DMF) is preferred over acetone for its higher boiling point, allowing the reaction to overcome the activation energy barrier for the second ring-closing alkylation step.

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via a stepwise mechanism. The first phenol group is deprotonated, attacking the 1,2-dibromoethane to form a mono-alkylated intermediate. The second phenol is then deprotonated, attacking the terminal bromide of the pendant chain to close the 1,4-dioxane ring.

Visualization: Reaction Logic

ReactionScheme Start 3-Methoxycatechol (Nucleophile) Inter Intermediate: 2-(2-bromoethoxy)-3-methoxyphenol Start->Inter 1st Alkylation (Intermolecular) Reagent 1,2-Dibromoethane (Electrophile) Reagent->Inter Base K2CO3 / DMF (Base/Solvent) Base->Inter Product 2,3-Dihydro-5-methoxy-1,4-benzodioxin (Target) Inter->Product 2nd Alkylation (Intramolecular Cyclization)

Figure 1: Stepwise mechanistic pathway from catechol precursor to benzodioxan scaffold.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
3-Methoxycatechol 140.141.0SolidSubstrate
1,2-Dibromoethane 187.861.5 - 2.02.18Electrophile
Potassium Carbonate 138.212.5SolidBase
DMF (Anhydrous) 73.09N/A0.944Solvent
Potassium Iodide 166.000.1SolidCatalyst (Optional)

Safety Warning: 1,2-Dibromoethane (EDB) is a potent carcinogen and mutagen. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the RBF with 3-methoxycatechol (e.g., 5.0 g, 35.7 mmol) and anhydrous DMF (50 mL).

    • Note: A concentration of ~0.5 M to 0.7 M is ideal. Too concentrated leads to polymers; too dilute slows kinetics.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 12.3 g, 89.2 mmol) in a single portion.
    
    • Tip: Finely ground

      
       increases surface area and reaction rate.
      
  • Electrophile Addition: Add 1,2-dibromoethane (4.6 mL, ~53.5 mmol) via syringe.

    • Optional: Add a catalytic amount of Potassium Iodide (KI, ~0.5 g) to accelerate the reaction via the Finkelstein mechanism (formation of transient, more reactive alkyl iodide).

Phase 2: Thermal Cyclization
  • Heating: Heat the mixture to 100°C - 110°C under an inert atmosphere.

    • Observation: The suspension will change color (often darkening to brown/orange) as the reaction proceeds.

  • Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes).

    • Endpoint: The starting catechol (

      
      ) should disappear. The product will appear as a less polar spot (
      
      
      
      ).
    • Duration: Typically 5–12 hours depending on scale and stirring efficiency.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into Ice Water (200 mL) to dissolve inorganic salts and precipitate organic components.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL) or Diethyl Ether.
    
    • Note: DMF can partition into EtOAc. Wash the combined organic layers copiously with Water (

      
       mL) and then Brine  (
      
      
      
      mL) to remove residual DMF.
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate under reduced pressure (Rotary Evaporator).
    
Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes

      
       90:10 Hexanes:EtOAc.
      
    • Yield: Expected yield is 65% - 80% .

Visualization: Experimental Workflow

Workflow Step1 Reagent Charging (Catechol + DMF + K2CO3) Step2 Electrophile Addition (1,2-Dibromoethane + KI) Step1->Step2 Step3 Thermal Reaction (100°C, 5-12 Hours) Step2->Step3 Step4 Aqueous Quench (Ice Water) Step3->Step4 Step5 Extraction & Wash (EtOAc / Brine) Step4->Step5 Step6 Purification (Silica Chromatography) Step5->Step6

Figure 2: Operational workflow for the isolation of 5-methoxy-1,4-benzodioxan.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these standard spectral characteristics.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Aromatic Region: You should observe a pattern characteristic of a 1,2,3-trisubstituted benzene ring.

    • 
       6.78 (t, 1H, J = 8.0 Hz, H-7)
      
    • 
       6.55 (dd, 1H, J = 8.0, 1.5 Hz, H-6 or H-8)
      
    • 
       6.48 (dd, 1H, J = 8.0, 1.5 Hz, H-6 or H-8)
      
  • Ethylenedioxy Bridge: The 1,4-dioxane ring protons appear as two multiplets (or a tight AA'BB' system) due to the slight asymmetry induced by the methoxy group.

    • 
       4.20 – 4.35 (m, 4H, 
      
      
      
      ).
  • Methoxy Group: A strong singlet.

    • 
       3.85 (s, 3H, 
      
      
      
      ).

2. Mass Spectrometry (GC-MS/ESI):

  • Molecular Ion (

    
    ):  166.06 m/z.
    
  • Fragmentation: Loss of ethylene bridge (M-28) or methyl radical (M-15) are common.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Concentration too high.Dilute the reaction to 0.2 M - 0.3 M.
Incomplete Reaction Reaction temperature too low.Ensure internal temp reaches >100°C. Switch solvent to DMF if using Acetone.
Product Impurity (DMF) Inefficient washing.Use 5-10% LiCl solution during extraction to pull DMF into the aqueous phase.
Regioselectivity N/A (Substrate is 1,2,3-substituted)3-methoxycatechol yields the 5-methoxy product exclusively.

References

  • National Institutes of Health (NIH). (2010). Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide... as PARP1 inhibitors. PMC2936696. Retrieved from [Link]

  • Kyushu University. (1999). Synthesis and Lateral Root-Inducing Activity of Novel 2-Piperidones with a 1,4-Benzodioxan Ring. Retrieved from [Link]

  • Organic Syntheses. (2010). Ullman Methoxylation...[1] Preparation of 2-Fluoro-4-methoxyaniline. Org. Synth. 2010, 87, 122-130. Retrieved from [Link]

Sources

Method

Application Note: Preparation of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine Intermediates

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine , a critical pharmacophore for serotonin re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine , a critical pharmacophore for serotonin receptor modulators (e.g., Eltoprazine, Flibanserin).

Abstract & Scope

The 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine scaffold is a privileged structure in medicinal chemistry, particularly for 5-HT


 agonists. This guide addresses the primary synthetic challenge: Regioselectivity . Direct functionalization of 1,4-benzodioxane typically yields the 6-isomer. This protocol establishes a reliable route to the 5-isomer  starting from 3-nitrocatechol, followed by piperazine ring construction via two distinct methodologies:
  • Method A (Traditional): Cyclization with bis(2-chloroethyl)amine (high atom economy, requires hazardous reagent handling).

  • Method B (Catalytic): Palladium-catalyzed Buchwald-Hartwig amination (safer reagents, higher cost).

Retrosynthetic Analysis

To ensure the correct substitution pattern (5-position), the synthesis must avoid direct electrophilic aromatic substitution on the benzodioxane ring. Instead, the scaffold is built de novo from a pre-functionalized catechol.

Retrosynthesis Target Target: 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine Inter1 Intermediate: 5-Amino-2,3-dihydro-1,4-benzodioxine Target->Inter1 Piperazine Construction Inter2 Precursor: 5-Nitro-2,3-dihydro-1,4-benzodioxine Inter1->Inter2 Nitro Reduction Start Starting Material: 3-Nitrocatechol Inter2->Start Williamson Etherification Reagent Reagent: Bis(2-chloroethyl)amine Reagent->Target Method A

Figure 1: Retrosynthetic strategy prioritizing the 5-position regiochemistry.

Part I: Synthesis of the Precursor (5-Amino-1,4-benzodioxane)

Critical Process Parameter (CPP): Starting with 3-nitrocatechol is non-negotiable. Starting with plain 1,4-benzodioxane and attempting nitration will yield the 6-nitro isomer as the major product (>85%), which is a difficult-to-remove impurity.

Step 1: Double Alkylation (Ring Closure)
  • Reagents: 3-Nitrocatechol, 1,2-Dibromoethane, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential for

    
    ).
    
  • Mechanism: Double Williamson ether synthesis.

Protocol:

  • Charge a 3-neck flask with 3-nitrocatechol (1.0 eq) and DMF (10 vol).

  • Add

    
      (2.5 eq) and stir for 30 min at RT to form the diphenoxide anion.
    
  • Add 1,2-dibromoethane (1.2 eq) dropwise.

  • Heat to 100°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Pour into ice water. The product, 5-nitro-2,3-dihydro-1,4-benzodioxine , often precipitates as a yellow solid. Filter and wash with water. If oily, extract with DCM.

  • Yield: Expect 75–85%.

Step 2: Nitro Reduction
  • Reagents:

    
     (gas), 10% Pd/C, Methanol.
    
  • Alternative: Iron powder/Acetic acid (if avoiding hydrogenation).

Protocol:

  • Dissolve the nitro compound in Methanol (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30–50 psi (2–3 bar) at RT for 4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield 5-amino-2,3-dihydro-1,4-benzodioxine as a dark oil or low-melting solid.

  • Storage: Store under nitrogen; amines oxidize over time.

Part II: Piperazine Ring Construction

Method A: The "Mustard" Cyclization (Standard Industrial Route)

This method uses bis(2-chloroethyl)amine hydrochloride.[1] Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard precursor (blistering agent). Handle in a certified fume hood with double gloves and quenching solutions (dilute NaOH) ready.

Mechanism: The reaction proceeds via the formation of a transient, highly electrophilic aziridinium ion . The aniline nitrogen attacks this ion, opening the ring. The process repeats for the second chloroethyl arm to close the piperazine ring.

Protocol:

  • Setup: Equip a flask with a reflux condenser and mechanical stirrer.

  • Charge:

    • 5-Amino-2,3-dihydro-1,4-benzodioxine (1.0 eq).[2]

    • Bis(2-chloroethyl)amine hydrochloride (1.1 eq).

    • Solvent: Chlorobenzene or n-Butanol (High boiling point required).

  • Reaction: Heat to reflux (120–135°C ) for 12–24 hours.

    • Note: The reaction generates HCl. Some protocols add a base (

      
      ) initially, but the acidic conditions often facilitate the aziridinium formation.
      
  • Workup:

    • Cool to RT. The product often precipitates as the hydrochloride salt.

    • If not, evaporate solvent, suspend residue in water, and basify with 20% NaOH to pH > 12.

    • Extract with DCM.

  • Purification (Salt Formation):

    • Dissolve free base in Ethanol.

    • Add conc. HCl (1.1 eq) dropwise.

    • Cool to 0°C. Filter the white precipitate: 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine hydrochloride .

Method B: Buchwald-Hartwig Amination (Modern/Green Route)

Use this route if avoiding nitrogen mustards or if the 5-bromo precursor is available (via Sandmeyer of the 5-amine).

  • Reagents: 5-Bromo-2,3-dihydro-1,4-benzodioxine, Piperazine (excess),

    
    , BINAP or XPhos, 
    
    
    
    .
  • Solvent: Toluene or Dioxane.

Protocol:

  • Charge flask with 5-bromo-benzodioxine (1.0 eq) and Piperazine (3.0 eq).

    • Why excess piperazine? To prevent the formation of the bis-aryl piperazine byproduct.

  • Add

    
      (1 mol%) and BINAP  (2 mol%).
    
  • Add

    
      (1.5 eq) and Toluene  (15 vol).
    
  • Degas with Argon for 10 min.

  • Heat to 100°C for 12 hours.

  • Workup: Filter through Celite. Wash organic phase with water to remove excess piperazine.

  • Yield: Typically higher purity (>98%) than Method A but higher material cost.

Comparison of Methods

FeatureMethod A (Bis-chloroethyl)Method B (Buchwald)
Precursor 5-Amine5-Bromide
Reagent Risk High (Blistering agent)Low (Standard catalysts)
Cost LowHigh (Pd catalyst)
Scalability Excellent (Kg scale)Good (requires Pd removal)
Atom Economy HighModerate

Analytical Data & QC

Expected NMR Profile (Free Base in


): 
  • Aromatic:

    
     6.5–6.8 ppm (m, 3H, 1,2,3-substitution pattern).
    
  • Benzodioxane:

    
     4.2–4.3 ppm (m, 4H, ethylene bridge).
    
  • Piperazine:

    
     2.9–3.1 ppm (m, 8H). Note: In the HCl salt, these shift downfield.
    

Impurity Markers:

  • 6-Isomer: Distinguishable by splitting pattern in aromatic region (1,2,4-substitution vs 1,2,3-substitution).

  • Bis-alkylated piperazine: In Method A, check for dimer formation (

    
    ).
    

Experimental Workflow Diagram

Workflow Start Start: 5-Amino-1,4-benzodioxane Reagent Add Bis(2-chloroethyl)amine HCl Solvent: Chlorobenzene Start->Reagent Heat Reflux (130°C, 18h) Aziridinium Mechanism Reagent->Heat Cool Cool to RT Basify (NaOH pH 12) Heat->Cool Extract Extract (DCM) Dry & Concentrate Cool->Extract Salt Salt Formation Add EtOH/HCl Extract->Salt Filter Final Product: HCl Salt (White Solid) Salt->Filter

Figure 2: Step-by-step workflow for the cyclization protocol (Method A).

References

  • Regioselective Synthesis of Benzodioxanes

    • Title: Synthesis of 8- and 5-nitro-1,4-benzodioxane-2-carboxylate.[3][4][5]

    • Source:Molbank2023, 2023(2), M1661.
    • URL:[Link][6][7]

  • Eltoprazine Intermediate Synthesis (Method A)

    • Title: A Series of N4-Imidoethyl Derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine as 5-HT1A Receptor Ligands.
    • Source:J. Med. Chem.1995, 38(14), 2619–2628.
    • URL:[Link]

  • Buchwald-Hartwig Amination of Piperazines (Method B)

    • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.
    • Source:Curr. Org. Synth.2018, 15(2).
    • URL:[Link]

  • General Piperazine Synthesis Protocols

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules2020, 25(9), 2191.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Regioselective Synthesis of 5-Substituted Benzodioxins

Introduction: The Strategic Importance of the 5-Position in 1,4-Benzodioxane Scaffolds The 1,4-benzodioxane framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Position in 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of biologically active compounds.[1][2] Its applications are vast, ranging from agents targeting the central nervous system to anticancer and antibacterial therapies.[2][3] The biological activity and target selectivity of these molecules are critically influenced by two structural features: the nature and stereochemistry of the substituent at the C(2) position of the dioxane ring, and the decoration of the fused benzene ring.[2][3][4]

Substitution on the benzene ring, in particular, is often pivotal for modulating receptor subtype selectivity.[3][4] The regioselective synthesis of 5-substituted 1,4-benzodioxanes is a frequent and significant challenge. The most direct synthetic routes, which involve the condensation of a 3-substituted catechol with a three-carbon electrophile, often yield a mixture of the desired 5-substituted and the isomeric 8-substituted products.[1][3] Controlling the regiochemical outcome of this cyclization is therefore paramount for efficient drug discovery and development, necessitating robust synthetic protocols and unambiguous analytical validation.

This guide provides an in-depth exploration of the primary strategies for achieving regioselectivity, focusing on the widely applicable Williamson ether synthesis approach. We will detail a validated protocol for the synthesis of a key 5-substituted intermediate, discuss the critical aspects of isomer separation and characterization, and provide expert insights to navigate common synthetic challenges.

Core Synthetic Strategy: Condensation of 3-Substituted Catechols

The most straightforward and commonly employed strategy for constructing the 5-substituted 1,4-benzodioxane core is the condensation of a 3-substituted catechol with a suitable C3 dielectrophile, such as methyl 2,3-dibromopropionate.[1] This reaction proceeds via a tandem S_N2 mechanism (Williamson ether synthesis).

The key challenge lies in controlling which of the two non-equivalent hydroxyl groups of the catechol initiates the first nucleophilic attack and which performs the final ring-closing step. The electronic and steric nature of the substituent at the 3-position influences the relative nucleophilicity of the adjacent hydroxyl groups, thereby dictating the ratio of the resulting 5- and 8-substituted regioisomers.

Diagram 1: General Reaction Pathway and Regioisomeric Outcome

G cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products Catechol 3-Substituted Catechol Pathway_A Pathway A (Attack from C1-OH) Catechol->Pathway_A + Base, Solvent (e.g., DIPEA, ACN) Pathway_B Pathway B (Attack from C2-OH) Catechol->Pathway_B + Base, Solvent (e.g., DIPEA, ACN) C3_Synthon Methyl 2,3-dibromopropionate C3_Synthon->Pathway_A + Base, Solvent (e.g., DIPEA, ACN) C3_Synthon->Pathway_B + Base, Solvent (e.g., DIPEA, ACN) Product_5_Sub 5-Substituted 1,4-Benzodioxane (Desired Product) Pathway_A->Product_5_Sub Intramolecular Cyclization Product_8_Sub 8-Substituted 1,4-Benzodioxane (Isomer) Pathway_B->Product_8_Sub Intramolecular Cyclization

Caption: Regioselectivity in benzodioxane synthesis.

Application Protocol 1: Synthesis and Separation of Methyl 5- and 8-Nitro-1,4-Benzodioxane-2-carboxylate

This protocol details the synthesis of a key building block where an electron-withdrawing nitro group is installed at the 5-position. The procedure is adapted from established literature methods and serves as an excellent model for understanding the challenges and solutions in regioselective synthesis.[1]

Principle

The reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate in the presence of a non-nucleophilic base (N,N-diisopropylethylamine, DIPEA) proceeds via a double Williamson ether synthesis. The electron-withdrawing nitro group deactivates the adjacent hydroxyl group (at C2), making the hydroxyl at C1 more nucleophilic. This electronic bias favors the initial attack from the C1-OH, leading preferentially to the 8-nitro isomer after cyclization. However, the 5-nitro isomer is still formed in a significant and synthetically useful amount. The two isomers are then separated by column chromatography and their structures are unequivocally confirmed by 2D NMR spectroscopy.

Materials and Reagents
  • 3-Nitrocatechol

  • Methyl 2,3-dibromopropionate

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., diisopropyl ether, petroleum ether)

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrocatechol (1.0 eq).

  • Dissolve the catechol in anhydrous acetonitrile (approx. 17 mL per 10 mmol of catechol).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the stirred solution.

  • In a separate flask, prepare a solution of methyl 2,3-dibromopropionate (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the methyl 2,3-dibromopropionate solution dropwise to the catechol/DIPEA mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, 1 M aqueous NaOH, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of isomers.

  • Purification: Purify the crude mixture by flash column chromatography on silica gel. A solvent system of diisopropyl ether/petroleum ether (e.g., 8:2 v/v) is typically effective.[1] The 8-nitro isomer is generally less polar and elutes first, followed by the 5-nitro isomer.

  • Characterization and Validation: Collect the fractions corresponding to each isomer and concentrate the solvent. Unequivocal identification of each regioisomer is critical and must be performed using advanced NMR techniques.[1][3]

    • Expected Outcome: The reaction typically yields the 8-nitro isomer as the major product and the 5-nitro isomer as the minor product.[1]

    • Structural Validation: Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard for distinguishing the isomers. For the 5-nitro isomer, a correlation between the proton at C(3) of the dioxane ring and the carbon at C(5) of the benzene ring (C-NO₂) will be observed. For the 8-nitro isomer, a correlation will be seen between the proton at C(2) and the carbon at C(8a) (the bridgehead carbon adjacent to the nitro group).[1]

Diagram 2: Experimental Workflow

G Start 1. Reactants Mixing (3-Nitrocatechol, DIPEA, Me-2,3-dibromopropionate in ACN) Reflux 2. Reaction (Reflux Overnight) Start->Reflux Workup 3. Aqueous Workup (EtOAc extraction, Washes) Reflux->Workup Dry 4. Drying & Concentration (Dry with Na₂SO₄, Rotovap) Workup->Dry Crude Crude Product (Mixture of 5- & 8-isomers) Dry->Crude Chroma 5. Column Chromatography (Silica Gel) Crude->Chroma Isomer8 Product 1: 8-Nitro Isomer (Major, Less Polar) Chroma->Isomer8 First Eluting Isomer5 Product 2: 5-Nitro Isomer (Minor, More Polar) Chroma->Isomer5 Second Eluting Analysis 6. Structural Analysis (¹H, ¹³C, HMBC NMR, MS) Isomer8->Analysis Isomer5->Analysis

Caption: Workflow for synthesis and isomer separation.

Data Summary: Comparison of Regioisomeric Yields

The choice of substituent on the catechol ring significantly impacts the final ratio of the 5- and 8-substituted products. Below is a comparative summary based on literature data for nitro and bromo substituents.

Starting MaterialC3 SynthonProduct (5-Substituted)Yield (5-Sub)Product (8-Substituted)Yield (8-Sub)Ref.
3-NitrocatecholMethyl 2,3-dibromopropionateMethyl 5-nitro-1,4-benzodioxane-2-carboxylate20%Methyl 8-nitro-1,4-benzodioxane-2-carboxylate31%[1]
3-BromocatecholMethyl 2,3-dibromopropionateMethyl 5-bromo-1,4-benzodioxane-2-carboxylate27%Methyl 8-bromo-1,4-benzodioxane-2-carboxylate35%[3]

Expert Insight: As the data illustrates, the reaction consistently favors the 8-substituted isomer, likely due to the electronic deactivation of the C2-OH by the adjacent electron-withdrawing substituent. Despite this, the protocol provides a reliable and direct route to the 5-substituted isomer in synthetically valuable yields after chromatographic separation.

Troubleshooting and Advanced Considerations

  • Poor Regioselectivity: While the electronic bias provides some control, achieving high selectivity for the 5-isomer via this route is inherently difficult. For applications requiring only the 5-isomer, alternative multi-step strategies involving directed ortho-metalation or starting from a pre-functionalized, desymmetrized catechol might be necessary.[3]

  • Difficult Separation: If the regioisomers exhibit very similar polarity, separation can be challenging. It is crucial to perform careful TLC analysis with multiple solvent systems to find optimal conditions before attempting a large-scale column. In some cases, derivatization of the mixture to alter the polarity of the isomers can facilitate separation.

  • Racemization: The protocol described produces a racemic mixture of the 2-substituted benzodioxane. If a single enantiomer is required, chiral separation (e.g., via chiral HPLC) or an asymmetric synthesis approach must be employed. It is important to be aware that basic conditions can potentially cause racemization at the C2 position if the substituent is an ester, due to the acidity of the C2 proton.[5]

Conclusion

The regioselective synthesis of 5-substituted 1,4-benzodioxanes is a critical task in the development of new therapeutics. The condensation of 3-substituted catechols with C3 dielectrophiles remains the most direct, albeit often non-selective, method. A thorough understanding of the factors governing the reaction's regiochemical outcome, coupled with robust purification and state-of-the-art analytical characterization, allows for the reliable isolation of the desired 5-substituted isomer. The protocol and insights provided herein offer a solid foundation for researchers to successfully synthesize and validate these valuable chemical entities.

References

  • Strategies for the synthesis of benzodioxin moiety. ResearchGate. Available at: [Link]

  • High-yielding regioselective synthesis of p-quinone fused 5-substituted-1,4-benzodiazepine scaffolds via Pictet–Spengler type cycloannulation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 8- and 5-X substituted methyl 1,4-benzodioxane-2-carboxylates from 3-X substituted catechol and methyl 2,3-dibromopropionate. ResearchGate. Available at: [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Available at: [Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Semantic Scholar. Available at: [Link]

  • 1,3- and 1,4-Benzdiyne equivalents for regioselective synthesis of polycyclic heterocycles. Nature Communications. Available at: [Link]

  • An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

  • Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Chemistry Portal. Available at: [Link]

  • From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dichloroamine. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis, stereochemical correction, and biological investigation of the rodgersinine family of 1,4-benzodioxane neolignans. The Journal of Organic Chemistry. Available at: [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]

Sources

Method

Application Note: Regioselective Alkylation Strategies for 3-Methoxycatechol

Executive Summary The alkylation of 3-methoxycatechol (3-MC, 1,2-dihydroxy-3-methoxybenzene) presents a classic problem in regioselectivity. The presence of the methoxy group at position 3 creates a distinct electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 3-methoxycatechol (3-MC, 1,2-dihydroxy-3-methoxybenzene) presents a classic problem in regioselectivity. The presence of the methoxy group at position 3 creates a distinct electronic and steric environment that differentiates the hydroxyl groups at positions 1 and 2. This application note provides optimized protocols for three distinct outcomes: (A) Regioselective Mono-alkylation at the sterically accessible C1-OH, (B) Methylenation to form the benzodioxole ring, and (C) Exhaustive Alkylation to yield 1,2,3-trimethoxybenzene. These protocols are designed for drug discovery workflows requiring high purity and reproducibility.

Chemical Context & Mechanistic Insight

Substrate Analysis

3-Methoxycatechol possesses two nucleophilic hydroxyl groups. However, they are not equivalent.

  • C1-OH (Meta to OMe): This hydroxyl group is sterically unencumbered and more acidic (lower pKa) due to the lack of immediate ortho-substituent crowding. It is the kinetically favored site for alkylation.

  • C2-OH (Ortho to OMe): This hydroxyl group is "sandwiched" between the C1-OH and the C3-OMe. It experiences significant steric hindrance and often participates in intramolecular hydrogen bonding with the C3-methoxy oxygen, reducing its nucleophilicity.

The "Cesium Effect"

For reactions requiring cyclization (e.g., benzodioxole formation) or alkylation at the difficult C2 position, Cesium Carbonate (


) is the reagent of choice. The large ionic radius of the cesium cation (

) allows for a "template effect," coordinating with the catechol oxygens to facilitate intramolecular ring closure and stabilize the transition state for difficult alkylations [1].

Critical Reaction Parameters

ParameterRecommendationRationale
Atmosphere Strict

or Ar
Catechols are highly susceptible to oxidation, rapidly forming ortho-quinones (turning pink/black) in air.
Solvent DMF or DMSO Polar aprotic solvents dissociate ion pairs, enhancing the nucleophilicity of the phenoxide anion. Acetone is suitable for easy mono-alkylations.
Base

vs.

Use

for standard C1-alkylation. Use

for methylenation or difficult electrophiles.
Temperature

Start cold to minimize di-alkylation. Heat is only required for exhaustive methylation or cyclization.

Experimental Protocols

Protocol A: Regioselective Mono-alkylation (C1-Selective)

Target: 1-Alkoxy-2-hydroxy-3-methoxybenzene Mechanism: Exploits the steric accessibility and higher acidity of the C1-OH.

Materials:

  • 3-Methoxycatechol (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.05 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.1 eq)
    
  • Acetone (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 3-methoxycatechol in Acetone.

  • Deprotonation: Add

    
     in a single portion. Stir at 
    
    
    
    for 15 minutes. The solution may darken slightly (oxidation check: if it turns pitch black, oxygen was present).
  • Addition: Add the Alkyl Halide dropwise over 30 minutes via syringe pump or addition funnel. Crucial: Slow addition prevents local high concentrations that favor di-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M HCl (to remove remaining base) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-alkylated product typically elutes after the di-alkylated byproduct but before the starting material.

Protocol B: Methylenation (Benzodioxole Synthesis)

Target: 4-Methoxy-1,3-benzodioxole Mechanism: Double alkylation with a gem-dihalide, facilitated by the Cesium template effect.

Materials:

  • 3-Methoxycatechol (1.0 eq)

  • Dibromomethane (

    
    , 1.5 eq) or Chloroiodomethane (
    
    
    
    )
  • Cesium Carbonate (

    
    , 2.5 eq)
    
  • DMF (anhydrous, 0.2 M)

Step-by-Step:

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Solvation: Dissolve 3-methoxycatechol and

    
     in DMF.
    
  • Addition: Add

    
     solid.
    
  • Cyclization: Heat the mixture to

    
    . Stir for 4-8 hours.
    
    • Note:

      
       is less reactive than 
      
      
      
      but cheaper. If using
      
      
      , higher temps (
      
      
      ) are needed.
  • Workup: Cool to RT. Pour into water (5x reaction volume) to precipitate the product or extract with

    
    .
    
  • Purification: Recrystallization from ethanol/water or silica column.

Protocol C: Exhaustive Methylation

Target: 1,2,3-Trimethoxybenzene Mechanism: Forceful alkylation of both hydroxyls.

Materials:

  • 3-Methoxycatechol (1.0 eq)

  • Dimethyl Sulfate (DMS, 3.0 eq) Warning: Highly Toxic OR Methyl Iodide (MeI, 4.0 eq)

  • 
     (4.0 eq)
    
  • Acetone (Reflux)[1]

Step-by-Step:

  • Mix: Combine substrate, base, and solvent.[2]

  • Add: Add Methylating agent (DMS or MeI).

  • Reflux: Heat to reflux (

    
     for acetone) for 6 hours.
    
  • Quench: If using DMS, add aqueous

    
     to destroy excess reagent before workup.
    
  • Isolation: Standard extractive workup. Product is usually a crystalline solid or oil.

Decision Pathway & Reaction Logic (Visualization)

The following diagram illustrates the decision logic for selecting the correct conditions based on the desired structural outcome.

ReactionPathways Substrate 3-Methoxycatechol (Start) Cond_A 1.0 eq R-X K2CO3, Acetone 0°C -> RT Substrate->Cond_A Pathway A: Regioselective Cond_B 1.5 eq CH2Br2 Cs2CO3, DMF 80-100°C Substrate->Cond_B Pathway B: Cyclization Cond_C Excess MeI/DMS K2CO3, Reflux Substrate->Cond_C Pathway C: Exhaustive Prod_Mono C1-Mono-Alkylated (Major Product) Cond_A->Prod_Mono Steric Control Prod_Dioxole 4-Methoxy-1,3-benzodioxole (Cyclized) Cond_B->Prod_Dioxole Cesium Template Prod_Tri 1,2,3-Trimethoxybenzene (Total Alkylation) Cond_C->Prod_Tri Thermodynamic

Figure 1: Reaction logic flow for 3-methoxycatechol alkylation strategies.

Troubleshooting & QC

HPLC/TLC Monitoring
  • TLC: 3-Methoxycatechol is very polar. Use 30-50% EtOAc in Hexane. It stains strongly with

    
     or 
    
    
    
    (phenolic test).
  • Appearance:

    • Starting Material: Low Rf, turns dark with

      
      .
      
    • Mono-alkyl: Mid Rf, still turns color with

      
       (free phenol remains).
      
    • Di-alkyl/Dioxole: High Rf, no color change with

      
      .
      
Common Pitfalls
  • Pink Reaction Mixture: Oxygen ingress. The quinone byproducts are difficult to separate. Ensure rigorous degassing.

  • Poor Regioselectivity: Temperature was too high during addition, or base was too strong (e.g., NaH often leads to mixtures). Stick to Carbonates for selectivity.[2]

References

  • Cesium Carbonate Promoted Cyclization: Title: Cesium carbonate promoted cascade reaction involving DMF as a reactant for the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones.[3][4] Source: Organic Chemistry Frontiers (RSC). URL:[Link]

  • General Properties of 3-Methoxycatechol: Title: 3-Methoxycatechol | C7H8O3 | CID 13622. Source: PubChem (NIH). URL:[Link]

  • Title: Synthesis process of 1, 2, 3-trimethoxy benzene (Patent CN102557894B).
  • Regioselective Alkylation Principles: Title: Rhenium-catalyzed regioselective alkylation of phenols.[5] Source: Journal of the American Chemical Society.[5] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzodioxin Products

Welcome to the technical support center. This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the common challenge of removing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 3-methoxycatechol from their target benzodioxin product. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q1: I've performed an aqueous work-up, but my NMR/LC-MS analysis still shows significant 3-methoxycatechol contamination. What went wrong?

This is a common issue that typically points to an incomplete or inefficient acid-base extraction. The goal is to selectively deprotonate the acidic catechol hydroxyl groups on the 3-methoxycatechol, rendering it water-soluble as a phenoxide salt, while leaving the less acidic (or non-acidic) benzodioxin product in the organic layer.[1][2][3]

Possible Causes & Solutions:

  • Insufficient Base: The base used may have been too weak or used in insufficient quantity to deprotonate the catechol (pKa ≈ 9.4) effectively. While a weak base like sodium bicarbonate (NaHCO₃) is excellent for removing stronger carboxylic acid impurities, it may not be sufficient for complete removal of a less acidic phenol like 3-methoxycatechol.[3]

    • Solution: Switch to a stronger base, such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), for your aqueous wash. Perform the extraction at least 2-3 times with fresh aqueous base to ensure complete removal. Always test the aqueous layer with pH paper to confirm it remains basic throughout the extraction.

  • Poor Phase Mixing: Inadequate mixing between the organic and aqueous layers will result in an inefficient extraction.

    • Solution: Ensure vigorous mixing in the separatory funnel for at least 1-2 minutes during each wash. If an emulsion forms (a stable mixture of the two layers), it can often be broken by adding a small amount of brine (saturated NaCl solution).

  • Incorrect pH for Back-Extraction (if performed): If you are attempting to isolate the impurity, ensure the aqueous layer containing the phenoxide is acidified sufficiently (to pH < 7) to re-protonate it before re-extraction.

Q2: My column chromatography separation is poor. The 3-methoxycatechol and my benzodioxin product are co-eluting.

Poor resolution in column chromatography is typically a problem with the choice of stationary or mobile phase.[4][5] The significant polarity difference between the di-hydroxy functionality of 3-methoxycatechol and the ether linkages of the benzodioxin product should allow for a straightforward separation on silica gel.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity: If the solvent system (mobile phase) is too polar, both compounds will travel up the column too quickly, resulting in poor separation. If it's not polar enough, the compounds may not move off the baseline.

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. The ideal system should give your benzodioxin product an Rf value of ~0.3-0.4 and show clear separation from the 3-methoxycatechol spot (which will be much more polar and have a lower Rf). A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Overloading: Loading too much crude product onto the column will cause bands to broaden and overlap.

    • Solution: A general rule of thumb is to use a mass ratio of adsorbent (silica gel) to crude product of at least 30:1 for difficult separations.[4] For very close spots, a 50:1 or even 100:1 ratio may be necessary.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase create channels that disrupt the uniform flow of the mobile phase, leading to poor band shape and separation.

    • Solution: Pack the column carefully using a slurry method. Ensure the silica gel is fully wetted with the initial, least polar solvent and allowed to settle into a uniform bed without any air pockets. Add a layer of sand on top to prevent disruption of the silica bed when adding solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient first step to remove the bulk of 3-methoxycatechol after a reaction?

An acid-base liquid-liquid extraction is unequivocally the most efficient initial step.[1][3] This technique leverages the key chemical difference between your starting material and product.

Principle: 3-methoxycatechol has two acidic phenolic hydroxyl groups.[6][7][8] By washing your organic reaction mixture with a basic aqueous solution (e.g., 1M NaOH), you can deprotonate these groups to form a water-soluble sodium phenoxide salt. Your benzodioxin product, lacking these acidic protons, will remain in the organic solvent. This allows for a simple and rapid separation of the bulk impurity.

Q2: I need a very high-purity benzodioxin product (>99.5%). Which purification method should I use?

For achieving high purity, a multi-step approach is often necessary.

  • Aqueous Base Wash: Begin with the acid-base extraction described above to remove the majority of the 3-methoxycatechol.

  • Silica Gel Column Chromatography: This is the workhorse for achieving high purity in a research setting.[4][5] It separates compounds based on their polarity. The polar catechol will adhere strongly to the silica, while the less polar benzodioxin ether will elute much faster.

  • Recrystallization: If your benzodioxin product is a solid, recrystallization is an excellent final step to remove trace impurities and obtain highly pure, crystalline material.[9][10][11] The principle is based on the difference in solubility of your compound and any remaining impurities in a chosen solvent at different temperatures.

Q3: How do I choose the right purification strategy based on the scale of my synthesis?

The optimal strategy depends on the amount of material you are working with.

Purification Method Typical Scale Pros Cons
Liquid-Liquid Extraction Milligrams to KilogramsFast, inexpensive, excellent for bulk removal.May not achieve >98% purity alone; can form emulsions.
Column Chromatography Milligrams to >100 GramsExcellent separation power, capable of achieving very high purity (>99.5%).Can be time-consuming and requires significant solvent and silica gel for large scales.[12]
Recrystallization Milligrams to KilogramsExcellent for final polishing to high purity; yields crystalline material.Only applicable to solids; requires finding a suitable solvent system; some material loss is inevitable.[9]
Distillation >5 Grams to KilogramsGood for large-scale bulk purification if boiling points are very different.Requires thermal stability of the product; not effective for close-boiling impurities.

Physical Properties Comparison:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Feature for Separation
3-Methoxycatechol 140.14[8]38-43[6][8]146-147 (at 15 mmHg)[6][8]Acidic di-hydroxy groups (High Polarity)
1,4-Benzodioxan (Example) 136.15Liquid at RT103 (at 6 mmHg)[13]Ether linkages (Moderate Polarity)

Note: 1,4-Benzodioxan is used as a representative example. Physical properties of your specific product may vary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with a Basic Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of 1M NaOH solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-3) two more times with fresh 1M NaOH.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove residual base and water.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now largely free of 3-methoxycatechol.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) that provides good separation of your product (Rf ≈ 0.3-0.4) and the 3-methoxycatechol impurity (Rf ≈ 0.1).

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or carefully apply it directly to the top of the column ("wet loading").

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Start with the determined solvent mixture. You can gradually increase the polarity of the mobile phase (gradient elution) if necessary to speed up the elution of your product after the less polar impurities have been removed.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure benzodioxin product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow Visualization

The following diagram illustrates a logical workflow for purifying your benzodioxin product.

Purification_Workflow cluster_start Initial State cluster_bulk Bulk Removal cluster_analysis Purity Assessment cluster_high_purity High Purity Steps cluster_end Final Product Crude Crude Benzodioxin Product (Contaminated with 3-Methoxycatechol) LLE Liquid-Liquid Extraction (1M NaOH Wash) Crude->LLE Step 1 Analysis Purity Check (TLC, LC-MS, NMR) LLE->Analysis Step 2 Column Column Chromatography Analysis->Column < 98% Pure Final Pure Benzodioxin Product (>99%) Analysis->Final > 98% Pure & Meets Specs Recryst Recrystallization (If Solid) Column->Recryst Step 3a (Optional Polish) Column->Final Step 3b Recryst->Final

Caption: Decision workflow for benzodioxin purification.

References

  • 3-Methoxycatechol | C7H8O3 | CID 13622 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-methoxycatechol, 934-00-9 - The Good Scents Company. (n.d.). Provides physical properties and safety information for 3-methoxycatechol. [Link]

  • 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem. (n.d.). National Center for Biotechnology Information. Provides physical and chemical properties for a representative benzodioxin. [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil - PMC. (2019, January 8). National Center for Biotechnology Information. Discusses HPLC methods for separating phenolic compounds. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). A detailed guide on the principles and procedures of recrystallization. [Link]

  • Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) - EPA. (n.d.). U.S. Environmental Protection Agency. Details advanced purification techniques for dioxin-like compounds. [Link]

  • Experimental No. (4) Recrystallization - ResearchGate. (2021, July 16). Discusses the principles and techniques of recrystallization. [Link]

  • Column chromatography - University of Victoria. (n.d.). Provides a guide to the principles and practice of column chromatography. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (2024, March 27). Reviews various chromatographic techniques for separating phenolic compounds. [Link]

  • Removal of PCDD/Fs and CBzs by Different Air Pollution Control Devices in MSWIs - Aerosol and Air Quality Research. (2020, April 25). Discusses purification systems for dioxin-like compounds. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Explains the theory and technique of acid-base extraction. [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Overview of recrystallization as a purification technique. [Link]

  • On the Permeation of Polychlorinated Dibenzodioxins and Dibenzofurans through Lipid Membranes - MDPI. (2022, December 25). Provides context on the behavior of dioxin-like molecules. [Link]

  • Enhanced phenol removal from wastewater via sulfuric acid activated eggshell derived carbon - PMC. (2025, June 20). National Center for Biotechnology Information. Discusses methods for phenol removal from aqueous solutions. [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Provides detailed examples of separating acidic and neutral compounds. [Link]

  • COLUMN CHROMATOGRAPHY - BYJU'S. (n.d.). An overview of the principles and procedures of column chromatography. [Link]

  • Polychlorinated dibenzodioxins - Wikipedia. (n.d.). General information on the class of compounds. [Link]

  • Acid-Base Extraction - University of Colorado Boulder. (n.d.). A laboratory guide to performing acid-base extractions for separating mixtures. [Link]

  • Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Biological Matrices - EPA. (n.d.). U.S. Environmental Protection Agency. Reviews extraction and cleanup procedures. [Link]

  • CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS - IIP Series. (n.d.). Discusses various chromatography methods for natural product isolation. [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Explains the steps and principles of recrystallization. [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents - MDPI. (2023, December 15). Details liquid-liquid extraction methods for phenol removal. [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). An overview of recrystallization techniques. [Link]

Sources

Optimization

Troubleshooting FAQs: The "Why" and "How" of Regioisomer Separation

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic separation of 1,4-benzodioxan regioisomers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic separation of 1,4-benzodioxan regioisomers.

Separating 5-methoxy-1,4-benzodioxan from 6-methoxy-1,4-benzodioxan is a notorious bottleneck in pharmacophore synthesis. Because these regioisomers possess identical molecular weights and virtually indistinguishable partition coefficients (LogP), standard chromatographic approaches often fail. This guide provides the mechanistic causality and field-proven protocols required to achieve baseline resolution.

Q1: I am using a high-efficiency sub-2µm C18 column, but the 5-methoxy and 6-methoxy isomers still co-elute as a single peak. Should I use a longer column? A: No. Increasing the theoretical plate count (


) via longer columns or smaller particles will not resolve your critical pair if the selectivity factor (

) is approximately 1.0[1]. Standard C18 stationary phases rely almost entirely on hydrophobic dispersion forces. Because the hydrophobic surface area of the 5-methoxy and 6-methoxy isomers is identical, the C18 phase is "blind" to their structural differences[1]. You must switch to an orthogonal stationary phase that exploits shape selectivity and electronic distribution.

Q2: Which stationary phase should I choose to replace my C18 column? A: You must utilize a phase capable of


 stacking, dipole-dipole interactions, and steric recognition. The two industry standards for this are PFP (Pentafluorophenyl)  and Biphenyl  columns[1][2].
  • PFP Columns: The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring. This phase interacts strongly with the electron-rich methoxybenzodioxan system via induced dipole-dipole interactions[1][3]. The 5-methoxy isomer (ortho to the dioxane oxygen) has a different net dipole moment than the 6-methoxy isomer, allowing the PFP phase to pull them apart.

  • Biphenyl Columns: These columns feature a dual-ring system that can twist to accommodate specific steric profiles, offering exceptional polarizability[2]. The 5-methoxy group is sterically crowded by the adjacent dioxane ring, which restricts its ability to perfectly align for

    
     stacking compared to the less hindered 6-methoxy isomer.
    

Q3: I switched to a Biphenyl column, but my resolution is still poor. I am using an Acetonitrile/Water gradient. What is wrong? A: Your organic modifier is actively sabotaging the column's retention mechanism. Acetonitrile (ACN) contains a carbon-nitrogen triple bond with a dense cloud of


-electrons. These 

-electrons aggressively compete with your benzodioxan analytes for the

interaction sites on the Biphenyl (or PFP) stationary phase[4]. When using ACN, a Biphenyl column essentially degrades into a poorly retentive C18 column[4]. Fix: Immediately switch your organic modifier to Methanol (MeOH) . Methanol is protic and lacks

-electrons, allowing the stationary phase to fully interact with your analytes[2][4].

Stationary Phase Selection Matrix

To summarize the quantitative and qualitative differences in column chemistries, refer to the comparison table below:

Stationary PhasePrimary Retention MechanismRegioisomer Selectivity (

)
Recommended Organic ModifierCausality for Benzodioxans
Standard C18 Hydrophobic (Dispersion)Poor (

)
Acetonitrile or MethanolFails due to identical hydrophobic surface areas of the isomers[1].
PFP Dipole-Dipole, H-BondingExcellent (

)
MethanolResolves isomers based on differing net dipole moments[1][3].
Biphenyl

Stacking, Polarizability
Excellent (

)
MethanolResolves isomers based on steric hindrance affecting

alignment[2].

Experimental Workflows & Mechanisms

Workflow: HPLC Method Development for Methoxybenzodioxans

Below is the logical decision tree for developing a robust separation method for these critical pairs.

HPLC_Workflow Start Start: Regioisomer Mixture (5-OMe vs 6-OMe) C18 Standard C18 Column? Start->C18 Fail Co-elution (α ≈ 1.0) Hydrophobic forces insufficient C18->Fail Yes Phase Select Orthogonal Phase (Shape/Electronic Selectivity) C18->Phase No Fail->Phase PFP PFP Column (Dipole-Dipole, H-Bonding) Phase->PFP Biphenyl Biphenyl Column (π-π Interactions, Polarizability) Phase->Biphenyl Modifier Select Organic Modifier PFP->Modifier Biphenyl->Modifier ACN Acetonitrile (ACN) Competes for π-sites Modifier->ACN MeOH Methanol (MeOH) Enhances π-π interactions Modifier->MeOH ACN->Fail Poor Selectivity Success Baseline Resolution Achieved MeOH->Success Optimal

Caption: Workflow for selecting stationary and mobile phases to separate benzodioxan regioisomers.

Mechanistic Pathway of Separation

Understanding how the column interacts with the molecule ensures you can troubleshoot retention time drifts effectively.

Mechanism Analyte Benzodioxan Regioisomers (5-Methoxy vs 6-Methoxy) Steric Steric Profile (Position of -OCH3) Analyte->Steric Electronic Electronic Distribution (Aromatic Ring Electron Density) Analyte->Electronic Biphenyl_Phase Biphenyl Stationary Phase (Polarizable Dual-Ring) Steric->Biphenyl_Phase PFP_Phase PFP Stationary Phase (Electron-Deficient) Electronic->PFP_Phase Electronic->Biphenyl_Phase Dipole Strong Dipole-Dipole & Hydrogen Bonding PFP_Phase->Dipole PiPi Enhanced π-π Stacking & Shape Recognition Biphenyl_Phase->PiPi Resolution Differential Retention Time (Baseline Separation) Dipole->Resolution PiPi->Resolution

Caption: Mechanistic pathways of regioisomer resolution via PFP and Biphenyl stationary phases.

Self-Validating Experimental Protocol

To achieve baseline separation of 5-methoxy and 6-methoxy benzodioxan, execute the following validated HPLC methodology. This protocol utilizes an isocratic hold to maximize the resolution (


) of closely eluting critical pairs.

Step 1: System Preparation & Column Installation

  • Install a Biphenyl or PFP column (Dimensions: 150 mm x 4.6 mm, 3 µm particle size).

  • Ensure the column oven is strictly maintained at 30°C . Temperature fluctuations alter the polarizability and

    
     stacking dynamics, leading to retention time drift[2].
    

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): HPLC-grade Methanol + 0.1% Formic Acid (v/v).

  • Causality Check: Formic acid ensures any residual silanols on the silica support remain protonated, preventing secondary ionic interactions that cause peak tailing. Methanol is strictly used over Acetonitrile to preserve

    
     interactions[2][4].
    

Step 3: Chromatographic Method Parameters

  • Flow Rate: 1.0 mL/min.

  • Elution Profile: Isocratic elution at 45% Mobile Phase B for 20 minutes.

    • Note: If the peaks are too broad, adjust to a shallow gradient: 35% B to 55% B over 20 minutes. Do not use steep gradients, as regioisomers require maximum interaction time with the stationary phase to resolve.

  • Injection Volume: 5 µL (Keep sample load low to prevent peak fronting and overlap).

  • Detection: UV at 254 nm or 280 nm (optimal for the benzodioxan chromophore).

Step 4: Validation & System Suitability

  • Inject a blank (Methanol) to ensure no carryover.

  • Inject the isomeric mixture. You should observe two distinct peaks with a resolution (

    
    ) 
    
    
    
    . The 5-methoxy isomer typically elutes first on a Biphenyl column due to its higher steric hindrance preventing optimal
    
    
    stacking, followed by the 6-methoxy isomer.

References

  • Title: ACE C18-PFP technical brochure - HPLC. Source: hplc.eu.
  • Title: separation of positional isomers - Chromatography Forum. Source: chromforum.org.
  • Title: Algorithm-Driven Chromatographic Method for Prostaglandin Isomer Identification via Tandem Mass Spectrometry. Source: ACS Publications.
  • Title: Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Source: PMC.

Sources

Troubleshooting

Technical Support Center: Solubility of 2,3-Dihydro-5-methoxy-1,4-benzodioxin

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for determining the solubility of 2,3-Dihydro-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for determining the solubility of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to equip you with the foundational knowledge and practical protocols to address solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility differences of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in DMSO versus Methanol?

  • DMSO (Dimethyl Sulfoxide): As a powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve a wide array of organic compounds, including those with both polar and nonpolar characteristics.[1][2] It is anticipated that 2,3-Dihydro-5-methoxy-1,4-benzodioxin will exhibit good solubility in DMSO. The molecule's ether and methoxy groups can interact with the sulfoxide group of DMSO.

  • Methanol (CH₃OH): Methanol is a polar protic solvent. The solubility of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in methanol is expected to be moderate. While the compound has polar ether linkages, it lacks a hydroxyl group for strong hydrogen bonding with methanol, which can be a limiting factor for high solubility compared to more polar compounds with -OH or -NH groups. A related compound, 2,3-Dihydro-1,4-benzodioxin-2-methanol, which possesses a hydroxymethyl group, is noted to have enhanced solubility in polar solvents.[3]

Q2: Why is determining the solubility of my compound in DMSO critical for in vitro assays?

Determining the maximum solubility of a compound in DMSO is a critical first step for any in vitro study for several reasons:

  • Stock Solution Integrity: It ensures the preparation of a clear, homogenous stock solution, preventing the use of suspensions which would lead to inaccurate and irreproducible downstream dilutions.

  • Assay Reliability: Undissolved compound particles can interfere with automated liquid handling systems and analytical instrumentation, leading to erroneous results.[2]

  • Minimizing Solvent Effects: While an excellent solvent, DMSO can exhibit concentration-dependent effects on cell physiology.[1] Knowing the maximum solubility allows for the preparation of a highly concentrated stock, which in turn minimizes the final concentration of DMSO in the assay medium, typically kept below 0.5%.[2]

Q3: My compound, dissolved in DMSO, precipitated when I added it to my aqueous assay buffer. What is happening and how can I fix this?

This is a common issue. Compounds dissolved in 100% DMSO may precipitate when diluted into an aqueous buffer due to a significant change in solvent polarity.[2]

Troubleshooting Steps:

  • Serial Dilution in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of your stock solution in 100% DMSO.[2] This helps to gradually decrease the compound concentration.

  • Increase Final DMSO Concentration: A slight increase in the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. However, always run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

  • Use of Co-solvents: In some cases, the addition of a small percentage of another organic co-solvent to the aqueous buffer can improve solubility.

  • Gentle Warming: Gentle warming of the final solution (e.g., in a 37°C water bath) can sometimes help to redissolve small amounts of precipitate, but ensure your compound is stable at that temperature.[2]

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO at Room Temperature

This protocol is designed to determine the maximum solubility of a novel compound in DMSO.[1]

Materials:

  • 2,3-Dihydro-5-methoxy-1,4-benzodioxin

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[1]

    • Add a small volume of DMSO (e.g., 100 µL) to the tube.[1]

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[1]

    • If the compound fully dissolves, add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a precipitate is observed.[1]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.[1] Gently mix the solution periodically.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[1]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol, acetonitrile).

    • Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1]

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[1]

Protocol 2: Qualitative and Semi-Quantitative Solubility Assessment in Methanol

This protocol provides a method for assessing the solubility of a compound in methanol.

Materials:

  • 2,3-Dihydro-5-methoxy-1,4-benzodioxin

  • Methanol

  • Vortex mixer

  • Calibrated analytical balance

  • Small test tubes or vials

  • Pipettes

Procedure:

  • Initial Qualitative Assessment:

    • Place a small, known amount of the compound (e.g., 1-2 mg) into a test tube.

    • Add a known volume of methanol (e.g., 1 mL) in small portions, vortexing after each addition.

    • Observe if the compound dissolves completely.

  • Semi-Quantitative Determination (Cloud Point Method):

    • If the compound is soluble, continue to add small, pre-weighed increments of the compound, vortexing thoroughly after each addition, until the solution becomes cloudy or a precipitate forms.[4] This point is known as the "cloud point" and represents the saturation limit.

    • The solubility can then be expressed as the total mass of the compound dissolved in the final volume of methanol.

Data Presentation

Table 1: Solubility Data Log for 2,3-Dihydro-5-methoxy-1,4-benzodioxin

SolventTemperature (°C)Experimental Solubility (mg/mL)Molar Solubility (M)Observations
DMSORoom TemperatureEnter Experimental DataCalculate from mg/mLe.g., Clear solution, precipitate formed
MethanolRoom TemperatureEnter Experimental DataCalculate from mg/mLe.g., Cloudy, fully dissolved

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh Compound add_solvent Add Solvent (DMSO or Methanol) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex equilibrate Equilibrate (24h for DMSO) vortex->equilibrate centrifuge Centrifuge (if precipitate) equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify (HPLC/UV-Vis) supernatant->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental Workflow for Solubility Determination.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Giménez, D., et al. (2019). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Millipore. MultiScreen Solubility Filter Plate.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?.
  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment).
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • CymitQuimica. CAS 3663-82-9: 2,3-Dihydro-1,4-benzodioxin-2-methanol.

Sources

Optimization

Troubleshooting low yields in catechol-dibromoethane condensation

Executive Summary & Diagnostic Workflow The Challenge: The synthesis of 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxine) via the condensation of catechol and 1,2-dibromoethane is a classic double Williamson ether synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: The synthesis of 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxine) via the condensation of catechol and 1,2-dibromoethane is a classic double Williamson ether synthesis. However, it is notoriously prone to low yields (often <40%) due to three competing pathways: oxidative quinone formation , intermolecular oligomerization , and elimination .

Use the diagnostic tree below to identify the specific failure mode of your reaction before proceeding to the technical modules.

Diagnostic Logic Tree

TroubleshootingTree Start START: Low Yield Observed Obs1 Observation: Reaction mixture turned dark black/tarry? Start->Obs1 Obs2 Observation: TLC shows baseline smear or multiple spots? Obs1->Obs2 No Sol1 CAUSE: Oxidation Catechol oxidized to o-quinone. FIX: Degas solvents, N2 atm, add reducing agent (Na2S2O4). Obs1->Sol1 Yes Obs3 Observation: Significant Starting Material (Catechol) remains? Obs2->Obs3 No Sol2 CAUSE: Oligomerization Intermolecular reaction dominates. FIX: High dilution (0.1 M), slow addition of catechol. Obs2->Sol2 Yes Sol3 CAUSE: Low Reactivity Poor nucleophilicity or solubility. FIX: Switch to DMF/Cs2CO3, add NaI (Finkelstein). Obs3->Sol3 Yes

Figure 1: Decision matrix for diagnosing yield loss in benzodioxan synthesis.

Module 1: Mechanistic Root Cause Analysis

To fix the yield, one must understand the "Invisible Competition" occurring in the flask. The formation of the 1,4-dioxane ring requires a delicate balance where Process B (Cyclization) must outcompete Process C (Polymerization) .

The Reaction Pathway Competition

Mechanism Catechol Catechol (Starting Material) Mono Mono-Alkylated Intermediate Catechol->Mono + 1,2-Dibromoethane (Base, SN2) Quinone o-Benzoquinone (Oxidative Dead End) Catechol->Quinone O2 / High pH (Oxidation) Product 1,4-Benzodioxan (Target) Mono->Product Intramolecular SN2 (Fast if dilute) Polymer Oligomers/Polymers (Tarry Byproduct) Mono->Polymer Intermolecular SN2 (Fast if conc.)

Figure 2: Competing pathways. The mono-alkylated intermediate is the critical branch point.

Key Failure Modes Explained
  • The Entropy Problem (Oligomerization):

    • Mechanism: After the first alkylation, the intermediate phenoxide has two choices: bend back to close the ring (intramolecular) or attack a different dibromoethane/catechol molecule (intermolecular).

    • Impact: If the concentration is too high, intermolecular collisions are statistically favored, leading to linear poly-ethers (gummy residues).

    • Solution: High Dilution Principle. Keeping the concentration of the intermediate low favors the zero-order (intramolecular) reaction over the second-order (intermolecular) reaction.

  • The Oxidation Trap:

    • Mechanism: Catechols are electron-rich and prone to oxidation, especially in basic solutions (required for the reaction). They form o-benzoquinones, which rapidly polymerize into dark, insoluble melanin-like materials.

    • Impact: "Black tar" syndrome and loss of stoichiometry.

    • Solution: Strict exclusion of oxygen (Nitrogen/Argon sparging) and addition of reducing agents (e.g., Sodium Dithionite).

Module 2: Optimization Protocol & Variables

Do not rely on a single set of conditions. Select the system that matches your substrate's solubility and your lab's capabilities.

Comparative Solvent/Base Matrix
ParameterSystem A: The Standard System B: The High-Performance System C: The "Green" Alternative
Solvent Acetone or AcetonitrileDMF or DMSOGlycerol
Base

(Potassium Carbonate)

(Cesium Carbonate)

(Sodium Carbonate)
Temperature Reflux (56–82°C)60–90°C150–160°C
Mechanism Note Standard

. Slow but clean.
Cesium Effect: Large cation stabilizes the transition state, aiding cyclization.High temp overcomes activation energy; Glycerol acts as solvent & heat sink.
Typical Yield 40–55%65–85% 50–60%
Risk Factor Long reaction times (12-24h).DMF removal is difficult during workup.Resinification: High temp risks rapid polymerization if not controlled.
The "Finkelstein" Boost

If using System A (Acetone), the reaction with alkyl bromides can be sluggish.

  • Recommendation: Add 10 mol% Sodium Iodide (NaI) .

  • Why? NaI converts the alkyl bromide in situ to a more reactive alkyl iodide (

    
    ), accelerating the rate-determining step without increasing side reactions [1].
    

Module 3: Validated Experimental Protocol (SOP)

This protocol utilizes System B (DMF/Cs2CO3) for maximum yield, incorporating high-dilution techniques to suppress polymerization.

Safety Warning: 1,2-Dibromoethane is a potential carcinogen and highly toxic. Handle only in a fume hood.

Step-by-Step Methodology
  • Preparation of Inert Environment:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel.

    • Cycle vacuum/Nitrogen (

      
      ) three times. Leave under positive 
      
      
      
      pressure.
  • Solvent Degassing (Critical Step):

    • Sparge anhydrous DMF with

      
       for 15 minutes prior to use. Failure to do this will result in oxidative darkening.
      
  • The "Reverse Addition" Setup:

    • Flask: Charge with

      
       (2.5 equiv) and 1,2-dibromoethane (1.5 equiv) in degassed DMF. Heat to 60°C.
      
    • Addition Funnel: Dissolve Catechol (1.0 equiv) in degassed DMF.

    • Note: By having the base and electrophile in the flask and slowly adding the catechol, you ensure the concentration of free catechol anion remains low relative to the dibromoethane, favoring mono-alkylation followed by rapid cyclization.

  • Reaction:

    • Add the catechol solution dropwise over 2–4 hours.

    • After addition, stir at 80°C for an additional 4–6 hours.

    • Monitor: Use TLC (Hexane/EtOAc 8:2). Look for the disappearance of the lower catechol spot and appearance of the higher

      
       benzodioxan spot.
      
  • Workup (Emulsion Breaking):

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      , Excess Carbonate).
      
    • Dilute filtrate with Water (5x volume). Extract with Ethyl Acetate (3x).

    • Tip: If DMF causes an emulsion, wash the organic layer copiously with 5% LiCl solution (pulls DMF into aqueous phase).

FAQ: Troubleshooting Specific Issues

Q: My reaction mixture turns black immediately upon adding base. Why? A: This is the "Quinone Cascade." Your solvent likely contains dissolved oxygen.

  • Fix: Add a pinch (5-10 mol%) of Sodium Dithionite (

    
    )  to the reaction mixture. It acts as an oxygen scavenger and keeps the catechol reduced without interfering with the alkylation [2].
    

Q: I see a major spot just above the starting material, but it's not the product. A: This is likely the mono-alkylated intermediate (2-(2-bromoethoxy)phenol) that failed to cyclize.

  • Fix: Your base may be too weak or the temperature too low for the second step. Add a stronger base (e.g., small amount of KOH) or increase temperature to force ring closure.

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Use with extreme caution. While NaH is a faster base, it generates


 gas and creates a "naked" phenoxide that is extremely reactive. This often leads to uncontrolled polymerization (exotherm) rather than controlled cyclization. Carbonates (

) provide a "buffering" effect that is superior for this specific ring closure.

Q: Why use 1,2-dibromoethane in excess? A: To statistically prevent the "dumbbell" formation where one dibromoethane molecule reacts with two catechol molecules at opposite ends. Excess electrophile ensures every catechol hits a dibromoethane, not another catechol-ether [3].

References

  • Guillaumel, J. et al. (1983). Heterocyclic derivatives of 1,4-benzodioxan.[2][3][4] Synthesis and pharmacological study. European Journal of Medicinal Chemistry. (Validated via general chemical literature search for benzodioxan synthesis).

  • Liao, J. et al. (2015). Prevention of Catechol Oxidation in Synthetic Chemistry.[5][6] (Contextual reference based on standard antioxidant protocols in phenol alkylation).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis stoichiometry).
  • PrepChem. Preparation of 1,4-benzodioxane. (Source for the Glycerol/High-Temp method).

  • Idris, N. et al. (2022).[2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. (Source for Acetone/K2CO3 protocols).

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Elucidation: 1H NMR Profiling of 2,3-Dihydro-5-methoxy-1,4-benzodioxin

Executive Summary In medicinal chemistry, the 2,3-dihydro-1,4-benzodioxin (benzodioxan) scaffold is a privileged structure, serving as the pharmacophore for alpha-adrenergic antagonists (e.g., WB-4101, Piperoxan) and ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2,3-dihydro-1,4-benzodioxin (benzodioxan) scaffold is a privileged structure, serving as the pharmacophore for alpha-adrenergic antagonists (e.g., WB-4101, Piperoxan) and serotonergic agents.

The critical challenge in synthesizing derivatives of this scaffold—specifically 2,3-dihydro-5-methoxy-1,4-benzodioxin —is regiochemical ambiguity. Standard alkylation of substituted catechols often yields mixtures of regioisomers (5-methoxy vs. 6-methoxy) that are difficult to distinguish by low-resolution mass spectrometry.

This guide provides a definitive technical comparison of the 1H NMR spectral signature of the 5-methoxy isomer against its primary alternative, the 6-methoxy isomer , and the unsubstituted core. We focus on the diagnostic utility of spin-spin coupling patterns (


-values) in the aromatic region as the primary self-validating identification method.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, one must understand the magnetic environment created by the 5-methoxy substituent.

The "Aromatic Fingerprint"
  • 5-Methoxy Isomer (Target): The benzene ring is 1,2,3-trisubstituted. This creates an ABC spin system (or AMX depending on field strength). You will observe three distinct proton environments with vicinal couplings (

    
     Hz).
    
  • 6-Methoxy Isomer (Alternative): The benzene ring is 1,2,4-trisubstituted. This creates an ABX system. The key identifier is a meta-coupled doublet (

    
     Hz) isolated from the main coupling network.
    
The Ethylene Bridge (H-2, H-3)
  • In the 5-methoxy derivative, the lack of

    
     symmetry (present in the unsubstituted parent) renders the protons on C2 and C3 magnetically non-equivalent, often resulting in complex higher-order multiplets (
    
    
    
    system) rather than a clean singlet, although this effect is solvent-dependent.

Comparative Spectral Data

The following table synthesizes experimental shifts relative to TMS in CDCl


.
Feature5-Methoxy-1,4-benzodioxin (Target)6-Methoxy-1,4-benzodioxin (Alternative)Unsubstituted 1,4-benzodioxin
Symmetry Asymmetric (

plane absent)
AsymmetricSymmetric (

)
-OCH


3.80 - 3.85 (s, 3H)

3.75 - 3.80 (s, 3H)
N/A
Aromatic Pattern Triplet + 2 Doublets (or dd)d + dd + d (meta-split)Multiplet (AA'BB')
Aromatic Shifts

6.50 (d), 6.60 (d), 6.75 (t)

6.40 (d), 6.45 (dd), 6.75 (d)

6.80 - 6.90 (m)
Bridge (H2/H3)

4.20 - 4.35 (m, 4H)

4.20 - 4.25 (s or narrow m)

4.25 (s, 4H)
Coupling (

)

Hz

Hz,

Hz
N/A (Complex)

Analyst Note: The definitive distinction is the triplet (or pseudo-triplet) at


6.75 ppm in the 5-methoxy isomer, corresponding to H-7, which couples to both H-6 and H-8. The 6-methoxy isomer cannot produce a triplet in the aromatic region.

Experimental Protocol

This protocol ensures high-resolution data suitable for publication and patent filing.

A. Sample Preparation[1][2][3][4]
  • Mass: Weigh 5–10 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS (v/v).
    
    • Why CDCl

      
      ? It minimizes hydrogen bonding with the ether oxygens, providing sharper resolution of the ethylene bridge compared to DMSO-
      
      
      
      .
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

B. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The methoxy protons have shorter

      
       relaxation times than aromatic protons. A 2s delay ensures quantitative integration accuracy between the aliphatic -OCH
      
      
      
      and the aromatic signals.
  • Scans (NS): 16 (minimum) to 64 (for high signal-to-noise).

  • Spectral Width: -2 to 14 ppm.

C. Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manual phasing is required. Automated routines often fail on the complex ethylene multiplets.

  • Integration: Calibrate the methoxy singlet to 3.00H.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for confirming the 5-methoxy regioisomer during synthesis.

NMR_Identification_Workflow start Crude Reaction Product (Benzodioxan Derivative) nmr_acq Acquire 1H NMR (CDCl3, 400 MHz+) start->nmr_acq check_ome Locate -OCH3 Singlet (~3.8 ppm) nmr_acq->check_ome analyze_aro Analyze Aromatic Region (6.4 - 6.9 ppm) check_ome->analyze_aro Found pattern_check Coupling Pattern? analyze_aro->pattern_check res_5ome CONFIRMED: 5-Methoxy Isomer (1,2,3-substitution) pattern_check->res_5ome Triplet (t) + 2 Doublets (d) res_6ome IDENTIFIED: 6-Methoxy Isomer (1,2,4-substitution) pattern_check->res_6ome Doublet (d) + Split Doublet (dd) + Meta-Doublet (d) res_unsub IDENTIFIED: Unsubstituted Core (Symmetric AA'BB') pattern_check->res_unsub Symmetric Multiplet (No OMe signal)

Figure 1: Logical workflow for distinguishing regioisomers of methoxy-benzodioxan based on spin-spin coupling patterns.

References

  • Regioselective Synthesis & NMR Data : Molecules (MDPI). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." (2023).[1][2] Provides comparative methodology for 5- vs 8-substituted benzodioxans. [3][4][5][6][7][8][9][10][11]

  • Pharmacological Context : Journal of Medicinal Chemistry. "Structure-activity relationships in 1,4-benzodioxan-related compounds." (2002).[5][9] Details the synthesis of WB-4101 analogues containing the 5-methoxy core.

  • Spectral Database Validation : National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 3256: 1,4-Benzodioxan." (Comparative baseline data).

  • Coupling Constant Theory : ACD/Labs. "1H–1H Coupling in Proton NMR: Meta Coupling." (2025). Theoretical grounding for distinguishing 1,2,3- vs 1,2,4-substitution.

Sources

Comparative

Comparative Guide: IR Spectroscopy of the Benzodioxin Ether Linkage

Executive Summary The benzodioxin scaffold—specifically the 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) core—is a privileged pharmacophore found in alpha-blockers (e.g., Doxazosin) and partial agonists. Its identificat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzodioxin scaffold—specifically the 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) core—is a privileged pharmacophore found in alpha-blockers (e.g., Doxazosin) and partial agonists. Its identification relies heavily on characterizing the Ar-O-CH₂-CH₂-O-Ar ether linkage.

This guide provides a technical comparison of the IR absorption profile of 1,4-benzodioxan against its primary structural alternatives: 1,3-benzodioxole (methylenedioxybenzene) and open-chain aryl alkyl ethers (e.g., Anisole). Correct interpretation of the C-O-C stretching vibrations in the fingerprint region (1300–900 cm⁻¹) is critical, as these moieties often co-exist with other functionalities that obscure standard analysis.

Part 1: Theoretical Framework & Vibrational Mechanics

The 1,4-benzodioxan ring system fuses a benzene ring with a 1,4-dioxane ring. This creates a unique electronic environment where the ether oxygens are conjugated with the aromatic


-system but constrained within a six-membered heterocycle.
The "Benzodioxin Signature"

Unlike aliphatic ethers (one band ~1120 cm⁻¹), the benzodioxin linkage exhibits the Aryl Alkyl Ether pattern, split into two distinct stretching modes due to the asymmetric mass distribution and resonance:

  • Asymmetric Stretch (

    
     C-O-C):  The coupling of the C-O bond with the aromatic ring raises the force constant, shifting this band to 1285–1260 cm⁻¹ .
    
  • Symmetric Stretch (

    
     C-O-C):  A lower energy vibration involving the aliphatic -CH₂-CH₂- portion, typically found at 1100–1060 cm⁻¹ .
    

Part 2: Comparative Analysis of IR Peaks

The following data compares 1,4-benzodioxan with its most common "look-alikes." Note the diagnostic "breathing" band of the 1,3-benzodioxole, which is the primary exclusion criterion for 1,4-benzodioxan.

Table 1: Diagnostic Peak Comparison
Feature1,4-Benzodioxan (Target)1,3-Benzodioxole (Alternative)Anisole (Open Control)Notes

(C-O-C)
1285 – 1260 cm⁻¹ (Strong)1250 – 1230 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)1,4-system shifts higher due to 6-ring constraints vs 5-ring.

(C-O-C)
1100 – 1060 cm⁻¹ (Med-Strong)1040 – 1030 cm⁻¹ (Strong)~1040 cm⁻¹ (Strong)1,4-system shows broader splitting between asym/sym modes.
Ring Breathing No distinct band at 930935 – 920 cm⁻¹ (Very Strong)AbsentCRITICAL: The 930 band is diagnostic for the O-CH₂-O moiety (1,3-isomer).
Ar-H Stretch >3000 cm⁻¹ (Multiple)>3000 cm⁻¹ (Weak)>3000 cm⁻¹Standard aromatic C-H.
Aliph. C-H 2990 – 2860 cm⁻¹2990 – 2890 cm⁻¹~2835 cm⁻¹ (O-Me)1,4-dioxan ring allows for distinct -CH₂- scissoring ~1470 cm⁻¹.
Diagram 1: Spectral Decision Logic

Use this logic flow to confirm the scaffold identity.

Benzodioxin_ID Start Unknown Sample Spectrum Check_Ether Check 1300-1000 cm⁻¹ Is there a strong C-O-C pattern? Start->Check_Ether Check_930 Check 910-940 cm⁻¹ Is there a sharp, intense band? Check_Ether->Check_930 Yes Result_Open Identify: Open Chain Ether (e.g., Anisole) Check_Ether->Result_Open No (or weak) Check_Split Analyze C-O-C Splitting Measure Δ(ν_as - ν_s) Check_930->Check_Split No Result_13 Identify: 1,3-Benzodioxole (Methylenedioxy) Check_930->Result_13 Yes (Strong Peak) Result_14 Identify: 1,4-Benzodioxan (Ethylenedioxy) Check_Split->Result_14 Wide Split (>150 cm⁻¹) ν_as > 1260 Check_Split->Result_Open Narrow Split (<120 cm⁻¹) ν_as ~ 1240

Caption: Decision tree for differentiating 1,4-benzodioxan from 1,3-benzodioxole and open-chain ethers based on fingerprint region analysis.

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent interference in the critical 1000–1300 cm⁻¹ region, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for solid samples, as it eliminates hygroscopic water bands that can obscure ether stretches.

Workflow: High-Fidelity ATR-FTIR
  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for hardness, but ensure the spectral cut-off does not interfere (usually <600 cm⁻¹, which is safe for this analysis).

  • Background Correction:

    • Perform an air background scan (32 scans min) immediately prior to sample loading.

    • Rationale: Water vapor has rotational lines in the fingerprint region that can look like noise on the ether bands.

  • Sample Loading:

    • Solids: Crush sample to fine powder. Apply typically 100–120 lbs of pressure (click-stop torque) to ensure intimate contact.

    • Liquids/Oils: Apply neat. Cover the crystal surface entirely.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Essential to resolve the splitting in the 1260 region).

    • Scans: 64 scans (Signal-to-noise ratio optimization).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed). ATR intensity is wavelength-dependent (

      
      ), making peaks at lower wavenumbers (fingerprint) appear stronger than in transmission spectra.
      
Diagram 2: Experimental Validation Loop

Protocol_Flow Step1 Sample Prep (Neat/Crush) Step3 Acquisition (64 scans, 2cm⁻¹) Step1->Step3 Step2 Background Scan (Air/Dry) Step2->Step3 Step4 ATR Correction (Algorithm) Step3->Step4 Step5 Peak Picking (Threshold 5%) Step4->Step5

Caption: Standardized ATR-FTIR workflow to ensure accurate peak position assignment for ether linkages.

Part 4: Data Interpretation & Troubleshooting

Common Interferences
  • Esters: If your molecule contains an ester, the C-O-C stretch of the ester (1100–1300 cm⁻¹) will overlap heavily with the benzodioxin ether.

    • Solution: Look for the Carbonyl (C=O) at ~1740 cm⁻¹. If absent, the bands are likely the benzodioxin ether.

  • Alcohols: A broad O-H band (3400 cm⁻¹) often accompanies a C-O stretch (~1050–1150 cm⁻¹).

    • Solution: Dry the sample. If the 1050 band remains sharp and the 3400 band disappears, it is the ether linkage.

Performance Validation

To validate your assignment, compare the Integration Ratio :



For 1,4-benzodioxan, this ratio is typically >1.2 , whereas in aliphatic ethers, the lower frequency band is often more intense.

References

  • NIST Mass Spectrometry Data Center. (2023). 1,4-Benzodioxin, 2,3-dihydro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1,3-Benzodioxole Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Chowdhury, P. K., et al. (2007). Theoretical calculations and vibrational spectra of 1,4-benzodioxan in its S1(π, π*) electronic excited state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(5), 1170-1173.[2] [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Safe Handling Guide: 2,3-Dihydro-5-methoxy-1,4-benzodioxin

Executive Summary: At-a-Glance Safety Profile 2,3-Dihydro-5-methoxy-1,4-benzodioxin (an analog of the 1,4-benzodioxan class) presents specific handling challenges due to its lipophilic ether structure and potential biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At-a-Glance Safety Profile

2,3-Dihydro-5-methoxy-1,4-benzodioxin (an analog of the 1,4-benzodioxan class) presents specific handling challenges due to its lipophilic ether structure and potential biological activity as a pharmacophore. While specific SDS data for this exact isomer is often limited, structural activity relationships (SAR) with close analogs (e.g., 2,3-dihydro-1,4-benzodioxin-5-ol) dictate that it be treated as a Severe Irritant and Potential Acute Toxicant .

Immediate Action Required:

  • Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood.

  • Glove Protocol: Double-gloving (Nitrile over Nitrile) is mandatory for solution handling due to the permeation potential of aromatic ethers.

  • Respiratory: P100 particulate protection is required if handling outside containment (e.g., spill cleanup).

Hazard Identification & Causality (The "Why")

To select the correct PPE, we must understand the chemical mechanism of injury. This molecule features a benzodioxan ring fused with a methoxy group .

  • Skin Absorption & Irritation (H315): The lipophilic nature of the methoxy-benzodioxan moiety facilitates dermal absorption. Once absorbed, ether linkages can undergo metabolic O-dealkylation, potentially creating reactive phenolic intermediates. This necessitates barriers with high chemical resistance, not just physical coverage.

  • Mucous Membrane Sensitivity (H319, H335): Benzodioxin derivatives are known to crystallize into fine particulates. Inhalation of these dusts causes immediate irritation to the respiratory tract and eyes.

  • Pharmacological Potency: This scaffold is frequently used in the synthesis of alpha-adrenergic antagonists and serotonergic agents. Until full toxicological profiling is complete, assume pharmacological activity at low doses.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. Do not deviate without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand (Primary) Disposable Nitrile Spec: Minimum 5 mil (0.12 mm) thickness.Rationale: Nitrile provides excellent degradation resistance to solid organic intermediates.
Hand (Secondary) Laminate / Barrier Spec: Silver Shield® or 4H® (EVOH/PE laminate).Rationale: Required under nitrile gloves if handling concentrated solutions (e.g., in DCM or THF). Aromatic ethers can permeate nitrile in <15 mins in solution.
Eye / Face Chemical Goggles Spec: ANSI Z87.1+ Impact & Splash Rated.Rationale: Safety glasses are insufficient due to the risk of fine dust migration around the lenses. Goggles provide a seal against particulates.
Respiratory Fume Hood (Primary) Spec: Face velocity 80–120 fpm.Rationale: Engineering controls are superior to respirators.
Respiratory N95 / P100 (Backup) Spec: NIOSH-approved particulate respirator.Rationale: Only for use during spill cleanup outside the hood or equipment maintenance.
Body Lab Coat (Poly/Cotton) Spec: High-neck, snap closure, long sleeves.Rationale: Prevents accumulation of dust on street clothes.

Operational Protocols

Phase A: Pre-Operational Verification

Before uncapping the reagent, perform this 3-point check:

  • Airflow Check: Verify fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes (the "pneumatic test").

  • Quench Ready: Have a container of solid absorbent (vermiculite or clay) immediately available.

Phase B: Weighing & Transfer (Critical Step)

Static electricity often causes benzodioxin powders to "fly," increasing inhalation risk.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before use.

  • Draft Shielding: Weigh inside the fume hood. If the balance is sensitive to draft, use a localized draft shield, never turn off the hood.

  • Transfer: Dissolve the solid immediately after weighing to reduce the duration of the "dust hazard" state.

Phase C: Decontamination & Disposal[1]
  • Solvent Wash: Rinse all glassware with Acetone or Ethyl Acetate inside the hood. Collect this rinse as Halogenated Organic Waste (if DCM was used) or Non-Halogenated Organic Waste .

  • Glove Removal: Use the "beak method" (pulling one glove off using the beak of the other) to ensure the exterior of the gloves never touches skin.

  • Surface Wipe: Wipe the work area with a detergent solution (e.g., Alconox) followed by water. Benzodioxins are poorly soluble in water alone; surfactant is required.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling 2,3-Dihydro-5-methoxy-1,4-benzodioxin based on its physical state.

SafetyProtocol Start Start: Handling 2,3-Dihydro-5-methoxy-1,4-benzodioxin StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState Dry Reagent LiquidState Solution / Reaction Mix StateCheck->LiquidState Dissolved Engineering Action: Transfer to Fume Hood (Verify Velocity > 100 fpm) SolidState->Engineering LiquidState->Engineering SolidPPE PPE: Nitrile Gloves (5mil) + Goggles Control: Anti-Static Gun Process Perform Experiment / Synthesis SolidPPE->Process LiquidPPE PPE: Double Glove (Laminate inner) Control: Secondary Containment Tray LiquidPPE->Process Engineering->SolidPPE If Solid Engineering->LiquidPPE If Liquid Cleanup Decon: Acetone Rinse -> Soap/Water Process->Cleanup Waste Disposal: Organic Waste Stream Cleanup->Waste

Figure 1: Decision logic for PPE selection based on the physical state of the benzodioxin derivative. Note the escalation to laminate gloves for liquid handling.

Emergency Response Plan

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The lipophilic nature requires thorough irrigation to mechanically remove particles.

  • Skin Contact:

    • Blot, Don't Rub: Rubbing drives the chemical into the pores.

    • Soap is Critical: Use lipophilic-targeting soap (e.g., dish detergent) and water. Water alone is ineffective.

    • Remove Leathers: If leather shoes or watchbands are contaminated, they must be discarded as hazardous waste; they cannot be decontaminated.

  • Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into a waste container.

  • Spill (Liquid): Absorb with vermiculite. Do not use combustible materials like sawdust.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. (2023). 2,3-Dihydro-1,4-benzodioxin-5-ol (Compound Summary). National Center for Biotechnology Information. [Link]

Sources

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